NP3-146 sodium
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H27ClN2NaO5S |
|---|---|
分子量 |
465.9 g/mol |
InChI |
InChI=1S/C20H27ClN2O5S.Na/c1-11(2)15-8-14(21)9-16(12(3)4)18(15)22-19(24)23-29(26,27)17-7-13(10-28-17)20(5,6)25;/h7-12,25H,1-6H3,(H2,22,23,24); |
InChI 键 |
XJEXORJBPGNCNH-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
NP3-146 Sodium: A Technical Guide to its Function as a Selective NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NP3-146 sodium, also identified as NLRP3-IN-5, is a potent and selective experimental small molecule inhibitor of the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.[3][4] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases. This compound exerts its inhibitory effect by directly binding to the NACHT domain of the NLRP3 protein, locking it in an inactive conformation and thereby preventing the downstream inflammatory cascade.[5] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound.
Introduction to the NLRP3 Inflammasome
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a central role in innate immunity by detecting a broad array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3][4] Its activation is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines such as tumor necrosis factor-alpha (TNF-α). This leads to the upregulation of NLRP3 and pro-IL-1β transcription through the activation of the NF-κB signaling pathway.
-
Activation (Signal 2): A diverse range of stimuli, including ATP, pore-forming toxins, crystalline substances (e.g., monosodium urate crystals), and mitochondrial dysfunction, can provide the second signal. This triggers the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.
Upon assembly, pro-caspase-1 undergoes auto-cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[4] Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and inducing pyroptosis.[4]
Function and Mechanism of Action of this compound
This compound is a selective inhibitor of the NLRP3 inflammasome.[1][2] Its primary function is to block the activation of this complex, thereby preventing the release of inflammatory cytokines and subsequent inflammatory responses.
Molecular Mechanism
The mechanism of action of NP3-146 involves direct binding to the NLRP3 protein. Specifically, it targets the NACHT domain, an essential component for the protein's ATPase activity and oligomerization.[5] The crystal structure of the NLRP3 NACHT domain in complex with NP3-146 reveals that the inhibitor binds to a pocket formed by the four subdomains of the NACHT domain.[6][7][8] This binding acts as an "intramolecular glue," stabilizing the NLRP3 protein in an inactive conformation.[6] By locking the protein in this state, NP3-146 prevents the conformational changes necessary for inflammasome assembly and activation.
Quantitative Data
While NP3-146 has been characterized as a potent inhibitor, comprehensive in vivo efficacy, pharmacokinetic (ADME), and toxicology data in the public domain are limited. The available in vitro data demonstrates its potent inhibitory activity.
| Parameter | Cell Type | Stimulus | Value | Reference |
| IC50 (IL-1β release) | Bone Marrow-Derived Macrophages (BMDM) | LPS/Nigericin (B1684572) | 0.171 µM | [5] |
No publicly available in vivo efficacy, pharmacokinetic, or toxicology data in tabular format was identified for this compound during the literature search.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory function of this compound.
In Vitro NLRP3 Inflammasome Inhibition Assay in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the assessment of NP3-146's ability to inhibit IL-1β release from stimulated mouse BMDMs.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
L929-cell conditioned medium (as a source of M-CSF)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
DMSO (vehicle control)
-
ELISA kit for mouse IL-1β
-
LDH cytotoxicity assay kit
Methodology:
-
BMDM Differentiation:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-cell conditioned medium for 7 days to differentiate them into macrophages.
-
Plate the differentiated BMDMs in a 96-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Priming:
-
Prime the BMDMs with 1 µg/mL LPS in serum-free DMEM for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor.
-
After the priming step, remove the LPS-containing medium and add the medium containing the different concentrations of NP3-146 or vehicle.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.
-
-
Activation:
-
Activate the NLRP3 inflammasome by adding nigericin to a final concentration of 5-10 µM.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant.
-
Measure the concentration of IL-1β in the supernatant using a mouse IL-1β ELISA kit according to the manufacturer's instructions.
-
Assess cytotoxicity by measuring lactate (B86563) dehydrogenase (LDH) release in the supernatant using an LDH cytotoxicity assay kit.
-
X-ray Crystallography of NLRP3 NACHT Domain with NP3-146
This protocol outlines the general steps involved in determining the crystal structure of the NLRP3 NACHT domain in complex with NP3-146.
Methodology:
-
Protein Expression and Purification:
-
Clone the human NLRP3 NACHT domain (e.g., residues 131-679) into an appropriate expression vector.[1]
-
Express the protein in a suitable host system, such as E. coli or insect cells.
-
Purify the recombinant protein using a series of chromatography steps (e.g., affinity, ion exchange, and size exclusion chromatography).
-
-
Complex Formation:
-
Incubate the purified NLRP3 NACHT domain with a molar excess of NP3-146 and ADP.[1]
-
-
Crystallization:
-
Screen for crystallization conditions using various commercially available or in-house prepared crystallization screens.
-
Optimize the initial crystallization hits by varying the concentrations of protein, precipitant, and additives, as well as the temperature.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with a homologous structure as a search model.
-
Refine the model against the experimental data and build the inhibitor and ligand molecules into the electron density map.
-
Validate the final structure.[6]
-
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Signaling Pathway and Inhibition by NP3-146
Caption: NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.
Experimental Workflow for In Vitro NLRP3 Inhibition Assay
Caption: General experimental workflow for assessing NLRP3 inflammasome inhibition in vitro.
Clinical Development Status
As an experimental drug, NP3-146 is primarily used for research purposes to investigate conditions where chronic inflammation is a contributing factor.[1] A thorough search of clinical trial registries did not identify any registered clinical trials specifically for this compound or its synonym, NLRP3-IN-5. While other NLRP3 inhibitors are undergoing clinical evaluation for various inflammatory diseases, the clinical development status of NP3-146 remains preclinical.
Conclusion
This compound is a valuable research tool for studying the role of the NLRP3 inflammasome in health and disease. Its high potency and selectivity, coupled with a well-defined mechanism of action, make it a standard for in vitro studies of NLRP3 inhibition. Further preclinical studies are required to establish its in vivo efficacy, safety, and pharmacokinetic profile to determine its potential as a therapeutic candidate for the treatment of NLRP3-driven inflammatory diseases.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. NP3-146 - Wikipedia [en.wikipedia.org]
- 3. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Crystal Structure of NLRP3 NACHT Domain With an Inhibitor Defines Mechanism of Inflammasome Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Whitepaper: NP3-146 Sodium, a Potent and Direct Inhibitor of the NLRP3 Inflammasome
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, implicated in the pathogenesis of a wide spectrum of inflammatory diseases. Its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Consequently, direct inhibition of NLRP3 is a highly sought-after therapeutic strategy. This document provides a comprehensive technical overview of NP3-146 sodium, an experimental small molecule inhibitor of the NLRP3 inflammasome. We detail its mechanism of action, present its in vitro efficacy, and provide detailed experimental protocols for its characterization. This compound acts by directly binding to the NACHT domain of NLRP3, stabilizing its inactive conformation and preventing inflammasome assembly. This guide serves as a core resource for researchers investigating NLRP3-driven inflammation and evaluating novel therapeutic agents.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that responds to a diverse array of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs)[1][2]. Dysregulated NLRP3 activity is a key driver in numerous pathologies, including autoinflammatory syndromes, metabolic disorders, and neurodegenerative diseases[1][3]. The core components of this complex are:
-
NLRP3: The sensor protein, comprising a pyrin domain (PYD), a central NACHT domain with ATPase activity, and a C-terminal leucine-rich repeat (LRR) domain[4].
-
ASC (Apoptosis-associated speck-like protein containing a CARD): An adaptor protein that links NLRP3 to pro-caspase-1 via its PYD and caspase recruitment domain (CARD).
-
Pro-caspase-1: The inactive zymogen of the effector enzyme caspase-1.
Upon activation, NLRP3 oligomerizes and recruits ASC, which in turn clusters pro-caspase-1, facilitating its auto-catalytic cleavage into active caspase-1[2][5]. Active caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, secreted forms and cleaves Gasdermin D (GSDMD) to trigger pyroptosis[2][4].
Mechanism of NLRP3 Inflammasome Activation
The canonical activation of the NLRP3 inflammasome is a tightly regulated two-step process, ensuring that the potent inflammatory response is initiated only when necessary.
-
Signal 1 (Priming): This initial step is typically triggered by PAMPs like lipopolysaccharide (LPS) or endogenous cytokines such as TNF-α. These signals activate the NF-κB transcription factor, leading to the upregulation of NLRP3 and pro-IL-1β, thereby making the cell competent to respond[4][5].
-
Signal 2 (Activation): A second, diverse stimulus is required to trigger the assembly of the inflammasome complex. These stimuli include bacterial toxins (e.g., nigericin), extracellular ATP, crystalline substances (e.g., monosodium urate), and mitochondrial dysfunction[2]. A common downstream event for these triggers is the induction of potassium (K+) efflux from the cell, which is considered a critical step for NLRP3 activation[4].
Diagram 1. Canonical NLRP3 inflammasome activation pathway.
This compound: A Direct NLRP3 Inhibitor
NP3-146 (also known as NLRP3-IN-5) is a potent, experimental small molecule inhibitor of the NLRP3 inflammasome[6]. It belongs to the sulfonylurea class of compounds, similar to the well-characterized inhibitor MCC950[1][7].
Chemical Properties
This compound is the sodium salt form of the parent compound, enhancing its solubility for research applications.
| Property | Value | Reference |
| IUPAC Name | Sodium (4-chloro-2,6-diisopropylphenylcarbamoyl)(4-(2-hydroxypropan-2-yl)furan-2-ylsulfonyl)amide | [8] |
| Molecular Formula | C20H26ClN2NaO5S | [8][9] |
| Molecular Weight | 464.94 g/mol | [8] |
| Parent CAS | 210826-47-4 | [6][8] |
| Sodium Salt CAS | 1995068-96-6 | [8] |
Mechanism of Action
NP3-146 is a direct inhibitor that targets the NLRP3 protein itself. Crystallography studies have revealed that NP3-146 binds to the NACHT domain of human NLRP3[1]. The binding site is an inhibitor-binding pocket formed by all four NACHT subdomains, adjacent to but distinct from the ADP binding site[1][8]. By binding to this pocket, NP3-146 locks the NACHT domain in a closed, inactive conformation[1][10]. This stabilization prevents the large conformational changes necessary for NLRP3 oligomerization and subsequent inflammasome assembly, effectively halting the downstream signaling cascade[1].
References
- 1. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. NP3-146 - Wikipedia [en.wikipedia.org]
- 7. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. This compound salt | C20H26ClN2NaO5S | CID 153321161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to NP3-146 Sodium: A Potent and Selective NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its aberrant activation is a key driver in the pathogenesis of a wide range of inflammatory diseases. This has led to a focused effort in the discovery and development of small molecule inhibitors targeting the NLRP3 inflammasome. This technical guide provides a comprehensive overview of NP3-146 sodium, a potent and selective inhibitor of the NLRP3 inflammasome. Detailed information on its chemical structure and properties, mechanism of action, and relevant experimental protocols are presented. This document is intended to be a valuable resource for researchers and professionals involved in the study of inflammation and the development of novel therapeutics.
Chemical Structure and Properties
This compound is the sodium salt of the parent compound NP3-146 (also known as NLRP3-IN-5). Its chemical structure is characterized by a central sulfonylurea scaffold.
Chemical Structure:
-
Systematic Name: Sodium (4-chloro-2,6-diisopropylphenylcarbamoyl)(4-(2-hydroxypropan-2-yl)furan-2-ylsulfonyl)amide
-
Molecular Formula: C₂₀H₂₆ClN₂NaO₅S
-
Molecular Weight: 464.94 g/mol
A summary of the key chemical and physical properties of this compound is provided in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₆ClN₂NaO₅S | |
| Molecular Weight | 464.94 g/mol | |
| CAS Number | 1995068-96-6 | |
| Parent CAS Number | 210826-47-4 | |
| Purity | ≥98% | |
| Solubility | Soluble in water, DMSO, and EtOH | |
| Appearance | White to off-white solid | |
| Storage Conditions | Store at -20°C for long-term storage |
Mechanism of Action
This compound is a direct inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the activation of caspase-1.
This compound exerts its inhibitory effect by binding directly to the NACHT domain of the NLRP3 protein. This binding event is thought to lock the NLRP3 protein in an inactive conformation, thereby preventing its oligomerization and the subsequent assembly of the inflammasome complex. This, in turn, inhibits the activation of caspase-1 and the processing and release of IL-1β and IL-18.
The inhibitory potency of this compound has been quantified in in vitro cellular assays. In lipopolysaccharide (LPS) and nigericin-stimulated bone marrow-derived macrophages (BMDMs), this compound inhibits the release of IL-1β with a half-maximal inhibitory concentration (IC₅₀) of 0.171 μM. Furthermore, treatment with this compound has been shown to reduce the levels of cleaved caspase-1 and cleaved IL-1β in the supernatants of stimulated BMDMs.
The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and the point of intervention by this compound.
Experimental Protocols
The following protocols are provided as a guide for the in vitro characterization of this compound and other NLRP3 inhibitors.
Culture of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation and differentiation of murine bone marrow cells into macrophages.
Materials:
-
C57BL/6 mice (6-10 weeks old)
-
DMEM (high glucose) with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L929-conditioned medium or recombinant murine M-CSF
-
70% Ethanol
-
Sterile PBS
-
Sterile syringes (10 mL) and needles (25G)
-
Sterile petri dishes (100 mm)
-
Sterile centrifuge tubes (50 mL)
-
Cell scraper
Procedure:
-
Euthanize mice according to approved institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, removing all muscle and connective tissue.
-
Cut the ends of the bones and flush the marrow into a 50 mL centrifuge tube containing 10 mL of complete DMEM (DMEM with 10% FBS, 1% Pen-Strep) using a 10 mL syringe with a 25G needle.
-
Create a single-cell suspension by gently pipetting up and down.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete DMEM supplemented with 20% L929-conditioned medium or 20 ng/mL recombinant M-CSF.
-
Plate the cells in 100 mm petri dishes and incubate at 37°C in a 5% CO₂ incubator.
-
On day 3, add 5 mL of fresh complete DMEM with M-CSF to each plate.
-
On day 7, the cells will be differentiated into adherent macrophages and are ready for use.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes the induction of NLRP3 inflammasome activation in BMDMs using LPS and nigericin, and the assessment of the inhibitory effect of this compound.
Materials:
-
Differentiated BMDMs (from Protocol 3.1)
-
Serum-free DMEM
-
Lipopolysaccharide (LPS) from E. coli
-
Nigericin sodium salt
-
This compound
-
DMSO (vehicle control)
-
96-well tissue culture plates
-
ELISA kit for murine IL-1β
Procedure:
-
Seed differentiated BMDMs into a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with 500 ng/mL LPS in serum-free DMEM for 3-4 hours at 37°C.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle (DMSO) for 30-60 minutes.
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding nigericin to a final concentration of 10 µM.
-
Incubate for 1-2 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
The following diagram illustrates a typical experimental workflow for evaluating an NLRP3 inhibitor.
An In-depth Technical Guide to NP3-146 Sodium for Inflammasome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical mediator of inflammation in a wide range of diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), driving inflammatory processes. Consequently, the development of specific NLRP3 inhibitors is of significant therapeutic interest. NP3-146 sodium is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome, offering a valuable tool for researchers studying inflammation and for the development of novel anti-inflammatory therapeutics. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.
Core Concepts: The NLRP3 Inflammasome Pathway
The activation of the NLRP3 inflammasome is a two-step process. The first, a "priming" signal, is often initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway. The second "activation" signal is triggered by a diverse array of stimuli, including ATP, crystalline substances like monosodium urate (MSU), and toxins such as nigericin (B1684572). These stimuli induce cellular events like potassium efflux, which instigate the assembly of the inflammasome complex. This complex comprises NLRP3, the adaptor protein ASC, and pro-caspase-1. This proximity induces the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
Mechanism of Action of this compound
This compound is a direct inhibitor of the NLRP3 inflammasome.[1] It functions by binding to the NACHT domain of NLRP3, locking it in an inactive conformation.[1] This prevents the conformational changes necessary for NLRP3 oligomerization and the subsequent recruitment of ASC and pro-caspase-1, thereby blocking the assembly and activation of the inflammasome complex. This targeted action prevents the downstream cleavage of pro-inflammatory cytokines, making NP3-146 a highly specific tool for studying NLRP3-mediated inflammation.
Quantitative Data
The inhibitory potency of this compound has been determined in in vitro cellular assays. The following table summarizes the key quantitative data available.
| Assay Description | Cell Type | Activators | Measured Endpoint | IC50 |
| IL-1β Release Inhibition | Bone Marrow-Derived Macrophages (BMDMs) | LPS and Nigericin | IL-1β | 0.171 µM (171 nM)[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of NLRP3 inflammasome inhibitors. The following are key experimental protocols for evaluating the efficacy of this compound.
In Vitro IL-1β Release Assay in Bone Marrow-Derived Macrophages (BMDMs)
This assay is a standard method for quantifying the inhibitory effect of compounds on NLRP3 inflammasome activation.
Materials:
-
Bone marrow cells from mice
-
DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL M-CSF
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
Mouse IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Harvest bone marrow cells from the femurs and tibias of mice and differentiate them into BMDMs by culturing for 7 days in complete DMEM with M-CSF.
-
Cell Seeding: Seed the differentiated BMDMs into 96-well plates at a suitable density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.
-
Priming (Signal 1): Prime the BMDMs by replacing the medium with fresh medium containing 1 µg/mL LPS and incubate for 4 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
NLRP3 Activation (Signal 2): Activate the NLRP3 inflammasome by adding nigericin to a final concentration of 5 µM and incubate for 1 hour.
-
Sample Collection: Collect the cell culture supernatants.
-
IL-1β Quantification: Quantify the concentration of secreted IL-1β in the supernatants using a mouse IL-1β ELISA kit according to the manufacturer's instructions.
Western Blot for Cleaved Caspase-1
This protocol allows for the direct visualization of the inhibition of caspase-1 activation.
Materials:
-
BMDMs cultured and treated as in the IL-1β release assay
-
RIPA lysis buffer with protease inhibitors
-
Trichloroacetic acid (TCA) for supernatant protein precipitation
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the p20 subunit of cleaved caspase-1
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Sample Preparation:
-
Supernatants: Collect the cell culture supernatants and concentrate the proteins using TCA precipitation. Resuspend the protein pellet in sample buffer.
-
Cell Lysates: Wash the adherent cells with cold PBS and lyse them with RIPA buffer. Collect the lysates and determine the protein concentration.
-
-
SDS-PAGE and Transfer: Separate the proteins from both supernatants and lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against cleaved caspase-1 (p20) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
In Vivo Monosodium Urate (MSU)-Induced Peritonitis Model
This in vivo model is commonly used to assess the efficacy of NLRP3 inhibitors in a sterile inflammatory setting.
Materials:
-
C57BL/6 mice
-
Monosodium urate (MSU) crystals (sterile)
-
This compound
-
Sterile PBS
-
Flow cytometry antibodies (e.g., for neutrophils)
-
Mouse IL-1β ELISA kit
Procedure:
-
MSU Crystal Preparation: Prepare a sterile suspension of MSU crystals in PBS (e.g., 1 mg/mL).
-
Inhibitor Administration: Administer this compound to the mice via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined dose and time before MSU injection.
-
Induction of Peritonitis: Inject 0.5 mg of MSU crystals in 0.5 mL of sterile PBS into the peritoneal cavity of the mice.
-
Peritoneal Lavage: After a specific time (e.g., 6 hours), euthanize the mice and collect the peritoneal exudate by washing the peritoneal cavity with 3-5 mL of cold PBS.
-
Cellular Analysis: Centrifuge the lavage fluid to pellet the cells. Resuspend the cells and stain with fluorescently labeled antibodies to identify and quantify immune cell populations (e.g., neutrophils) by flow cytometry.
-
Cytokine Analysis: Use the cell-free supernatant from the peritoneal lavage to measure the concentration of IL-1β by ELISA.
Visualizations
Signaling Pathways and Experimental Workflows
To better illustrate the concepts and procedures described, the following diagrams have been generated using Graphviz.
Caption: Canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
Caption: General experimental workflow for the in vitro evaluation of this compound.
Caption: Experimental workflow for the in vivo assessment of this compound in an MSU-induced peritonitis model.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the NLRP3 inflammasome in health and disease. Its high potency and specific mechanism of action make it an ideal candidate for both in vitro and in vivo studies. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in inflammasome research and to support the development of novel therapies for a host of inflammatory disorders. As research in this field progresses, further elucidation of the in vivo efficacy and pharmacokinetic properties of this compound will be of great interest to the scientific community.
References
The Role of NP3-146 in Innate Immunity: A Technical Guide to its Mechanism and Application in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NP3-146, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome, and its role in the study of innate immunity. NP3-146, an analog of the well-characterized inhibitor MCC950, offers a valuable tool for investigating the pathological implications of NLRP3-driven inflammation in a variety of disease models.[1][2] This document details the mechanism of action of NP3-146, provides a summary of its inhibitory activity, and outlines key experimental protocols for its use in vitro and in vivo.
Introduction to the NLRP3 Inflammasome and the Role of NP3-146
The innate immune system serves as the body's first line of defense against pathogens and endogenous danger signals.[3] A key component of this system is the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, a multi-protein complex that plays a critical role in initiating inflammatory responses.[4] The NLRP3 inflammasome is activated by a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) from microbes and damage-associated molecular patterns (DAMPs) released from stressed or dying cells.[4][5]
Activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines, leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression through the NF-κB signaling pathway.[5]
-
Activation (Signal 2): A second, diverse stimulus, such as pore-forming toxins (e.g., nigericin), extracellular ATP, or crystalline structures, triggers the assembly of the NLRP3 inflammasome complex.[2] This assembly leads to the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[2][5] Activated caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[2]
Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.[2] NP3-146 acts as a direct inhibitor of the NLRP3 inflammasome, preventing its activation and the subsequent downstream inflammatory cascade.[1][2]
Mechanism of Action of NP3-146
NP3-146 exerts its inhibitory effect by directly binding to the NACHT domain of the NLRP3 protein.[2] The crystal structure of the human NLRP3 NACHT domain in complex with NP3-146 has been resolved, revealing that the inhibitor binds to a pocket adjacent to the ADP binding site.[2] This binding stabilizes NLRP3 in an inactive conformation, thereby preventing the conformational changes necessary for its activation and the subsequent assembly of the inflammasome complex.[2]
Caption: NP3-146 inhibits the NLRP3 inflammasome by binding to the NACHT domain of inactive NLRP3, preventing its activation and subsequent downstream inflammatory signaling.
Quantitative Data on NP3-146 Inhibitory Activity
The following table summarizes the known quantitative data for the inhibitory activity of NP3-146. It is important to note that IC50 values can vary depending on the cell type, the specific NLRP3 activator used, and the experimental conditions.
| Compound | Target | Assay | Cell Type | Activator | IC50 / Effective Concentration | Reference |
| NP3-146 | NLRP3 | IL-1β Release | Not Specified | Not Specified | 20 nM | [6] |
| MCC950 (analog) | NLRP3 | IL-1β Release | Mouse BMDMs | Not Specified | 7.5 nM | [6] |
| MCC950 (analog) | NLRP3 | IL-1β Release | Human MDMs | Not Specified | 8.1 nM | [6] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments to study the role of NP3-146 in innate immunity.
In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
This protocol describes how to assess the inhibitory effect of NP3-146 on NLRP3 inflammasome activation in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
NP3-146
-
Human IL-1β ELISA kit
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in complete RPMI-1640 medium.
-
Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate.
-
Differentiate the monocytes into macrophage-like cells by adding PMA to a final concentration of 50-100 ng/mL and incubating for 24-48 hours.[4]
-
After differentiation, wash the cells with fresh, serum-free medium.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells by incubating with 1 µg/mL LPS for 3-4 hours in serum-free medium.[4]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of NP3-146 in serum-free medium. A dose-response curve is recommended to determine the IC50 (e.g., 0.1 nM to 10 µM).
-
After the priming step, remove the LPS-containing medium and add the medium containing the different concentrations of NP3-146 or vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the inhibitor for 30-60 minutes.[4]
-
-
Activation (Signal 2):
-
Sample Collection and Analysis:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for the measurement of secreted IL-1β and LDH.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Pyroptosis Assessment (LDH Assay): Measure the activity of lactate (B86563) dehydrogenase (LDH) in the supernatant using an LDH cytotoxicity assay kit as per the manufacturer's protocol. This serves as an indicator of pyroptosis.
-
Caption: Workflow for assessing the in vitro inhibitory activity of NP3-146 on the NLRP3 inflammasome.
ASC Oligomerization Assay
This protocol describes how to assess the effect of NP3-146 on the oligomerization of the adaptor protein ASC, a hallmark of inflammasome activation.
Materials:
-
Differentiated THP-1 cells or bone marrow-derived macrophages (BMDMs)
-
LPS and Nigericin/ATP
-
NP3-146
-
Lysis buffer (e.g., Triton X-100 based)
-
Cross-linking agent (e.g., DSS)
-
SDS-PAGE and Western blot reagents
-
Anti-ASC antibody
Protocol:
-
Cell Treatment:
-
Follow the steps for cell culture, priming, inhibitor treatment, and activation as described in the In Vitro NLRP3 Inflammasome Inhibition Assay.
-
-
Cell Lysis and Cross-linking:
-
After activation, lyse the cells with a suitable lysis buffer.
-
Cross-link the protein complexes in the cell lysate using a cross-linking agent like DSS to stabilize the ASC oligomers.
-
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE under non-reducing conditions.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-ASC antibody to detect ASC monomers and high-molecular-weight oligomers ("specks"). A reduction in the high-molecular-weight bands in the presence of NP3-146 indicates inhibition of ASC oligomerization.
-
Caption: Workflow for evaluating the effect of NP3-146 on ASC oligomerization.
In Vivo Mouse Model of Peritonitis
This protocol describes a common in vivo model to assess the efficacy of NP3-146 in an acute inflammatory setting.
Materials:
-
C57BL/6 mice
-
NP3-146
-
LPS
-
ATP
-
Sterile PBS
-
Mouse IL-1β ELISA kit
Protocol:
-
Animal Dosing:
-
Administer NP3-146 or vehicle control to mice via an appropriate route (e.g., intraperitoneal injection or oral gavage). The dosage will need to be optimized, but a starting point could be in the range of 10-50 mg/kg based on studies with similar compounds.
-
-
Induction of Peritonitis:
-
One hour after inhibitor administration, induce peritonitis by intraperitoneal injection of LPS (e.g., 20 mg/kg).
-
After a set time (e.g., 4 hours), inject the mice intraperitoneally with ATP (e.g., 30 mg in 200 µL PBS) to activate the NLRP3 inflammasome.
-
-
Sample Collection:
-
At a designated time point post-ATP injection (e.g., 30-60 minutes), euthanize the mice.
-
Collect peritoneal lavage fluid by injecting 5-10 mL of cold, sterile PBS into the peritoneal cavity, gently massaging the abdomen, and aspirating the fluid.
-
Centrifuge the lavage fluid to pellet cells and collect the supernatant.
-
-
Analysis:
-
Quantify the concentration of IL-1β in the peritoneal lavage fluid supernatant using a mouse IL-1β ELISA kit. A reduction in IL-1β levels in the NP3-146 treated group compared to the vehicle control indicates in vivo efficacy.
-
Conclusion
NP3-146 is a valuable research tool for dissecting the role of the NLRP3 inflammasome in innate immunity and inflammatory diseases. Its high potency and specific mechanism of action make it an ideal candidate for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to investigate the therapeutic potential of NLRP3 inhibition in various pathological contexts. As our understanding of the intricate role of the NLRP3 inflammasome in health and disease continues to grow, selective inhibitors like NP3-146 will be instrumental in advancing the development of novel anti-inflammatory therapies.
References
- 1. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 2. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the NLRP3 Inflammasome Activating Potential of a Large Panel of Micro- and Nanoplastics in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of NP3-146 Sodium, an NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1] Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), playing a central role in various inflammatory diseases.[1][2] NP3-146 sodium is a potent and selective inhibitor of the NLRP3 inflammasome.[3] As an analog of the well-characterized inhibitor MCC950, NP3-146 binds to the NACHT domain of the NLRP3 protein, preventing its ATPase activity and subsequent inflammasome assembly.[3][4] These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of this compound in preclinical animal models of NLRP3-mediated inflammation.
Mechanism of Action: NLRP3 Inflammasome Inhibition
The activation of the NLRP3 inflammasome is a two-step process.[2] The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The second signal, triggered by a wide array of stimuli including crystalline substances, ATP, and pore-forming toxins, induces the assembly of the NLRP3 inflammasome complex.[5] This complex consists of NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1.[3] Proximity-induced auto-cleavage activates caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[5] NP3-146 directly binds to the NACHT domain of NLRP3, locking it in an inactive conformation and thereby preventing inflammasome activation and subsequent cytokine release.[4]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from in vivo studies evaluating this compound. These tables are provided as templates for data presentation.
Table 1: Pharmacokinetic Profile of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 ± 210 | 850 ± 150 |
| Tmax (h) | 0.1 | 0.5 |
| AUC (0-t) (ng·h/mL) | 2500 ± 350 | 4200 ± 580 |
| Half-life (t½) (h) | 2.5 ± 0.4 | 3.1 ± 0.5 |
| Bioavailability (%) | 100 | 67 |
Table 2: Efficacy of this compound in a Mouse Model of Peritonitis
| Treatment Group | IL-1β in Peritoneal Lavage (pg/mL) | Neutrophil Count in Peritoneal Lavage (x10⁶) |
| Vehicle Control | 1250 ± 180 | 8.5 ± 1.2 |
| This compound (1 mg/kg) | 875 ± 110 | 6.2 ± 0.9 |
| This compound (10 mg/kg) | 450 ± 75 | 3.1 ± 0.5 |
| This compound (40 mg/kg) | 150 ± 30 | 1.5 ± 0.3 |
Detailed Experimental Protocols
Murine Model of Monosodium Urate (MSU)-Induced Peritonitis
This model is used to assess the efficacy of this compound in an acute inflammatory setting driven by NLRP3 activation.[6]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Monosodium urate (MSU) crystals[7]
-
This compound
-
Sterile PBS
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
ELISA kits for murine IL-1β
-
Flow cytometer and antibodies for neutrophil staining (e.g., anti-Ly6G)
Protocol:
-
Preparation of MSU Crystals: Prepare a sterile suspension of MSU crystals in PBS at a concentration of 50 mg/mL.[8]
-
Animal Dosing:
-
Administer this compound or vehicle to mice via the desired route (e.g., intraperitoneal injection or oral gavage). Doses can range from 1 to 40 mg/kg based on preliminary studies.[9]
-
The timing of drug administration should be determined based on its pharmacokinetic profile (e.g., 30-60 minutes before MSU challenge).
-
-
Induction of Peritonitis:
-
Inject 0.5 mg of MSU crystals in 0.5 mL of sterile PBS intraperitoneally into each mouse.[6]
-
-
Sample Collection:
-
At a predetermined time point (e.g., 6 hours post-MSU injection), euthanize the mice.
-
Perform a peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and gently massaging the abdomen.
-
Collect the peritoneal fluid.
-
-
Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Use the supernatant for measuring IL-1β levels by ELISA.
-
Resuspend the cell pellet for total cell counts and flow cytometric analysis of neutrophil infiltration.
-
Murine Model of Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis
This model is relevant for studying the role of the NLRP3 inflammasome in inflammatory bowel disease (IBD) and the therapeutic potential of this compound.[10]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
This compound
-
Vehicle
-
Materials for histological analysis (formalin, paraffin, H&E stain)
-
Myeloperoxidase (MPO) assay kit
-
qRT-PCR reagents for cytokine gene expression analysis
Protocol:
-
Induction of Colitis:
-
Provide mice with drinking water containing 2-3% (w/v) DSS for 5-7 consecutive days.
-
Monitor mice daily for body weight loss, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).
-
-
Treatment:
-
Administer this compound or vehicle daily, starting from day 0 of DSS administration, via a suitable route (e.g., oral gavage).
-
-
Sample Collection and Analysis:
-
At the end of the study (e.g., day 7), euthanize the mice.
-
Measure the length of the colon.
-
Collect a portion of the distal colon for histological analysis (H&E staining).
-
Homogenize another portion of the colon for MPO assay to quantify neutrophil infiltration.
-
Isolate RNA from a third colon segment for qRT-PCR analysis of inflammatory cytokine gene expression (e.g., Il1b, Tnf).
-
Concluding Remarks
This compound represents a promising therapeutic candidate for a variety of inflammatory disorders by targeting the NLRP3 inflammasome. The protocols outlined in these application notes provide a framework for the in vivo evaluation of its efficacy. Researchers should optimize these protocols based on the specific research question and the pharmacokinetic and pharmacodynamic properties of this compound. Careful consideration of animal welfare, appropriate controls, and robust analytical methods are essential for obtaining reliable and reproducible data.
References
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of NLRP3 attenuates sodium dextran sulfate-induced inflammatory bowel disease through gut microbiota regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NP3-146 Sodium in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP3-146 sodium is a potent and specific small-molecule inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound exerts its inhibitory effect by binding to the NACHT domain of NLRP3, thereby preventing its activation. These application notes provide detailed protocols for the use of this compound in cell culture to study and inhibit NLRP3 inflammasome activation.
Quantitative Data Summary
The inhibitory activity of this compound on NLRP3 inflammasome activation has been quantified in various cell-based assays. The following table summarizes key quantitative data for easy reference and comparison.
| Parameter | Cell Type | Stimulation | Measured Endpoint | Value | Reference |
| IC50 | Bone Marrow-Derived Macrophages (BMDMs) | LPS and Nigericin | IL-1β Release | 0.171 µM | [1] |
| Effective Concentration Range | Bone Marrow-Derived Macrophages (BMDMs) | Not Specified | Regulation of cleaved Caspase-1 and cleaved IL-1β | 0.05 - 0.5 µM | [1] |
Signaling Pathways
The canonical activation of the NLRP3 inflammasome is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2). This compound acts to inhibit the activation step.
Caption: NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in cell culture.
Experimental Workflow
A typical experimental workflow for evaluating the efficacy of this compound is outlined below.
Caption: General experimental workflow for testing this compound in cell culture.
Protocol 1: Inhibition of NLRP3 Inflammasome Activation in Mouse Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the use of this compound to inhibit NLRP3 inflammasome activation induced by Lipopolysaccharide (LPS) and Nigericin in primary mouse BMDMs.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Nigericin
-
Phosphate-Buffered Saline (PBS)
-
96-well tissue culture plates
-
ELISA kit for mouse IL-1β
-
Caspase-1 activity assay kit
Procedure:
-
BMDM Differentiation:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in DMEM supplemented with 20 ng/mL M-CSF for 7 days to differentiate them into macrophages. Replace the medium on day 3 and day 6.
-
-
Cell Seeding:
-
On day 7, harvest the differentiated BMDMs and seed them in a 96-well plate at a density of 2.5 x 10^5 cells/well.
-
Allow the cells to adhere overnight.
-
-
Priming (Signal 1):
-
Prime the BMDMs with 1 µg/mL LPS in serum-free DMEM for 4 hours.
-
-
Inhibitor Treatment:
-
Carefully remove the LPS-containing medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) or a vehicle control (e.g., DMSO) in fresh serum-free DMEM for 1 hour.
-
-
Activation (Signal 2):
-
Stimulate the cells with 5 µM Nigericin for 1 hour.
-
-
Sample Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for analysis of IL-1β and caspase-1 activity.
-
Cell lysates can also be prepared for Western blot analysis.
-
-
Downstream Analysis:
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Caspase-1 Activity Assay: Measure caspase-1 activity in the supernatants or cell lysates using a suitable assay kit.
-
Protocol 2: Inhibition of NLRP3 Inflammasome Activation in THP-1 Monocytes
This protocol details the use of this compound to inhibit NLRP3 inflammasome activation in the human monocytic cell line THP-1, a commonly used model for inflammasome research.
Materials:
-
THP-1 cells
-
RPMI-1640 (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
ATP
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
ELISA kit for human IL-1β
Procedure:
-
Cell Culture and Differentiation (Optional):
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
For differentiation into macrophage-like cells, treat the THP-1 cells with 100 ng/mL PMA for 48-72 hours. After differentiation, wash the cells with PBS and culture in fresh, PMA-free medium for 24 hours before the experiment.
-
-
Cell Seeding:
-
Seed THP-1 cells (differentiated or undifferentiated) in a 24-well plate at a density of 5 x 10^5 cells/well.
-
-
Priming (Signal 1):
-
Prime the cells with 1 µg/mL LPS in serum-free RPMI-1640 for 4 hours.
-
-
Inhibitor Treatment:
-
Remove the LPS-containing medium.
-
Pre-treat the cells with desired concentrations of this compound or a vehicle control in fresh serum-free RPMI-1640 for 1 hour.
-
-
Activation (Signal 2):
-
Stimulate the cells with 5 mM ATP for 30-45 minutes.
-
-
Sample Collection:
-
Collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,000 x g for 5 minutes to remove any cellular debris.
-
-
IL-1β Measurement:
-
Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's protocol.
-
Troubleshooting and Considerations
-
Cell Viability: It is crucial to assess the cytotoxicity of this compound at the concentrations used. A cell viability assay (e.g., MTT or LDH assay) should be performed in parallel.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent on inflammasome activation.
-
Dose-Response: Perform a dose-response curve for this compound to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
-
Purity of Reagents: Use high-purity reagents, especially LPS, to avoid off-target effects.
-
Timing: The timing of priming, inhibitor treatment, and activation can be critical and may need to be optimized for different cell types and activators.
These application notes and protocols provide a comprehensive guide for utilizing this compound as a tool to investigate the role of the NLRP3 inflammasome in various cellular processes and disease models.
References
Application Notes and Protocols for NP3-146 Sodium in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP3-146, also known as NLRP3-IN-5, is a potent and selective inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2][3] The NLRP3 inflammasome is a crucial component of the innate immune system that, upon activation by a wide range of danger- or pathogen-associated molecular patterns (DAMPs or PAMPs), triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory diseases, including autoimmune disorders, neurodegenerative diseases, and metabolic syndromes. NP3-146 exerts its inhibitory effect by directly binding to and locking the NACHT domain of the NLRP3 protein, thereby preventing its activation and the subsequent inflammatory cascade.[1][4][5]
These application notes provide a comprehensive guide for the use of NP3-146 sodium in preclinical mouse models of inflammation. Due to the limited availability of published in vivo data for NP3-146, this document leverages extensive data from its well-characterized structural and functional analog, MCC950, to provide robust recommendations for experimental design.
Data Presentation: Dosage of NLRP3 Inhibitors in Mouse Models
The following table summarizes the effective dosages of the well-characterized NLRP3 inhibitor MCC950 in various mouse models. This data serves as a strong foundation for determining an appropriate starting dose for this compound.
| Inhibitor | Disease Model | Mouse Strain | Dosage | Route of Administration | Key Outcomes |
| MCC950 | Isoflurane-induced Cognitive Impairment | Aged C57BL/6 | 10 mg/kg | Intraperitoneal (i.p.) | Ameliorated cognitive impairment, reduced hippocampal NLRP3, cleaved caspase-1, IL-1β, and IL-18.[2][3] |
| MCC950 | Hutchinson-Gilford Progeria Syndrome | Zmpste24-/- | 20 mg/kg (daily) | Intraperitoneal (i.p.) | Extended lifespan, improved body weight, and reduced IL-1β production.[5] |
| MCC950 | Experimental Autoimmune Encephalomyelitis (EAE) | Not Specified | 10 mg/kg (every 2 days) | Intraperitoneal (i.p.) | Reduced disease severity.[4] |
| MCC950 | Nonalcoholic Steatohepatitis (NASH) | C57BL/6 | 0.3 mg/ml in drinking water | Oral | Investigated the role of NLRP3 in NASH.[6] |
| MCC950 | Apical Periodontitis | Wild-Type | 10 mg/kg (every 2 days) | Intraperitoneal (i.p.) | Reduced periapical lesion size and expression of IL-1β, IL-18, and caspase-1.[7] |
| MCC950 | LPS-induced Endotoxemia | Not Specified | 40 mg/kg | Oral | Reduced serum IL-1β and IL-6.[8] |
Recommended Starting Dose for this compound:
Based on the data for MCC950, a starting dose range of 10-40 mg/kg administered intraperitoneally is recommended for initial in vivo studies with this compound. Optimization will be necessary for specific mouse models, experimental conditions, and desired therapeutic outcomes. It is crucial to perform a dose-range finding study to determine the optimal effective and non-toxic dose for your specific application.
Experimental Protocols
Protocol 1: In Vitro Validation of this compound Activity
This protocol is essential to confirm the bioactivity of this compound on the NLRP3 inflammasome before proceeding to in vivo studies.
Objective: To determine the in vitro potency (IC50) of this compound in inhibiting IL-1β release from mouse bone marrow-derived macrophages (BMDMs).
Materials:
-
This compound
-
Bone marrow cells isolated from C57BL/6 mice
-
L-929 cell conditioned medium (as a source of M-CSF)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
ELISA kit for mouse IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
BMDM Differentiation:
-
Isolate bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L-929 cell conditioned medium for 6-7 days to differentiate them into macrophages.
-
-
Cell Plating: Seed the differentiated BMDMs into 96-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Priming: Prime the BMDMs with 50 ng/mL LPS for 4 hours.
-
Inhibitor Treatment: Pre-incubate the primed BMDMs with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for 30-60 minutes.
-
NLRP3 Activation: Add an NLRP3 activator, such as 5 mM ATP for 30 minutes or 10 µM Nigericin for 60 minutes.
-
Sample Collection: Collect the cell culture supernatants.
-
Analysis:
-
Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.
-
Assess cell viability using an LDH assay to rule out cytotoxicity-mediated effects.
-
-
Data Analysis: Calculate the IC50 value of this compound by plotting the IL-1β concentration against the inhibitor concentration.
Protocol 2: In Vivo Model of LPS-Induced Peritonitis
This is a common acute model to assess the in vivo efficacy of NLRP3 inhibitors.
Objective: To evaluate the ability of this compound to inhibit NLRP3-dependent IL-1β release in a mouse model of peritonitis.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Lipopolysaccharide (LPS) from E. coli
-
ATP
-
Sterile PBS
-
8-12 week old C57BL/6 mice
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in the vehicle to the desired concentration.
-
Prepare LPS and ATP solutions in sterile PBS.
-
-
Animal Grouping: Divide mice into experimental groups (e.g., Vehicle control, this compound low dose, medium dose, high dose). A minimum of 5-8 mice per group is recommended.
-
Inhibitor Administration: Administer this compound or vehicle to mice via intraperitoneal (i.p.) injection at the desired dose (e.g., 10, 20, 40 mg/kg).
-
Inflammatory Challenge (Priming): One hour after inhibitor administration, inject the mice intraperitoneally with a priming dose of LPS (e.g., 10 mg/kg).
-
NLRP3 Activation: After a 4-hour priming period, inject the mice intraperitoneally with an NLRP3 activator such as ATP (e.g., 30 mg/kg).
-
Sample Collection: 30-60 minutes after the ATP challenge, euthanize the mice and perform peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and collecting the fluid.
-
Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Measure the levels of IL-1β and other relevant cytokines (e.g., IL-6, TNF-α) in the supernatant using ELISA or a multiplex immunoassay.
-
The cell pellet can be used for flow cytometry analysis of immune cell infiltration or Western blotting for caspase-1 cleavage.
-
Mandatory Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: NLRP3 inflammasome activation pathway and the inhibitory action of NP3-146.
Experimental Workflow for In Vivo Testing of this compound
Caption: Workflow for evaluating this compound in an LPS-induced peritonitis mouse model.
References
- 1. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
- 3. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. embopress.org [embopress.org]
- 6. Genetic deletion or pharmacologic inhibition of the Nlrp3 inflammasome did not ameliorate experimental NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of NLRP3 inflammasome inhibition or knockout in experimental apical periodontitis induced in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MCC950 (CP-456773) | NLRP3 Inhibitor | TargetMol [targetmol.com]
Application Notes and Protocols: Preparation of NP3-146 Sodium Stock Solution
Document ID: ANP-NP3146-202512 Version: 1.0 For Research Use Only.
Abstract
This document provides detailed application notes and standardized protocols for the preparation, storage, and handling of stock solutions of NP3-146 sodium, a potent and specific inhibitor of the NLRP3 inflammasome.[1][2] These guidelines are intended for researchers, scientists, and drug development professionals to ensure consistency, stability, and reproducibility in in vitro and in vivo experiments targeting inflammatory pathways.
Introduction to NP3-146
NP3-146, also known as NLRP3-IN-5, is an experimental small molecule inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[3][4] The NLRP3 inflammasome is a critical component of the innate immune system that, when activated by a wide range of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[5] NP3-146 exerts its inhibitory effect by directly binding to and locking the NACHT domain of the NLRP3 protein, thereby preventing inflammasome assembly and subsequent inflammatory signaling.[1][2][6] Due to its role in mediating inflammation, aberrant NLRP3 activation is implicated in a variety of diseases, making NP3-146 a valuable tool for research in these areas.[5][7] Proper preparation of this compound stock solutions is a critical first step for obtaining reliable and reproducible experimental results.[8]
Physicochemical Properties and Storage
Accurate knowledge of the physicochemical properties of this compound is essential for correct stock solution preparation. The following tables summarize key data and recommended storage conditions.
Table 1: Physicochemical Properties of NP3-146 and its Sodium Salt
| Property | Value | Reference |
| Compound Name | NP3-146 (NLRP3-IN-5) | [3][9] |
| Chemical Formula | C₂₀H₂₇ClN₂O₅S | [3] |
| Molar Mass | 442.96 g/mol | [3][9] |
| CAS Number | 210826-47-4 | [3] |
| Sodium Salt Formula | C₂₀H₂₆ClN₂NaO₅S | [10] |
Table 2: Recommended Storage and Stability Guidelines
| Form | Storage Temperature | Duration | Notes | Reference |
| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated. | [9][11] |
| 4°C | Up to 2 years | For shorter-term storage. | [11][12] | |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Recommended for long-term storage. | [9] |
| -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. | [11][13] |
Mechanism of Action and Signaling Pathway
NP3-146 functions by inhibiting the assembly of the NLRP3 inflammasome. This process typically requires two signals:
-
Signal 1 (Priming): Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or danger-associated molecular patterns (DAMPs) activate pattern recognition receptors (e.g., TLRs). This leads to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β transcription.[7]
-
Signal 2 (Activation): A second stimulus, such as nigericin, extracellular ATP, or crystalline substances, induces K+ efflux, which triggers the oligomerization of NLRP3 with the adaptor protein ASC and pro-caspase-1.[6][7]
This assembly activates caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. NP3-146 directly binds the NACHT domain of NLRP3, preventing the conformational changes required for its activation and blocking the entire downstream cascade.[1][6]
Caption: NLRP3 inflammasome activation pathway and inhibition by NP3-146.
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution in dimethyl sulfoxide (B87167) (DMSO). DMSO is a universal solvent for preparing stock solutions of many small molecules.[8]
Materials:
-
This compound salt (solid powder)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-Weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For smaller quantities (≤10 mg), it is often best to dissolve the entire contents of the manufacturer's vial directly.[11] For this example, we will use 1 mg.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Molar Mass (M) = 442.96 g/mol (using the non-salt form for calculation is standard practice unless the hydrated salt molar mass is provided and required for precision).
-
Mass (m) = 1 mg = 0.001 g
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Volume (V) = m / (C * M)
-
V = 0.001 g / (0.010 mol/L * 442.96 g/mol ) = 0.0002257 L = 225.7 µL
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes.[8] If particulates remain, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.[8] Visually inspect for complete dissolution.
-
Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile, light-protected tubes. Store immediately at -80°C for long-term stability.[9][11]
Caption: Workflow for preparing a 10 mM this compound stock solution.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the high-concentration DMSO stock into an aqueous buffer or cell culture medium. A key challenge is preventing the compound from precipitating out of the aqueous solution.[14]
Best Practices:
-
The final concentration of DMSO in the assay should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced toxicity or off-target effects.[8][12]
-
Always include a vehicle control in your experiments, which consists of the assay medium containing the same final concentration of DMSO as the test samples.[13]
-
To minimize precipitation, add the DMSO stock to the aqueous buffer dropwise while vortexing or mixing.[8]
Procedure (Example: Diluting 10 mM stock to 10 µM final concentration):
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock to avoid very large dilution factors.
-
Dilute the 10 mM primary stock 1:100 in DMSO to create a 100 µM intermediate stock. (e.g., 2 µL of 10 mM stock + 198 µL of DMSO).
-
-
Final Dilution:
-
Determine the final volume needed for your experiment (e.g., 1 mL of cell culture medium).
-
To achieve a 10 µM final concentration from a 100 µM intermediate stock, perform a 1:10 dilution.
-
Add 100 µL of the 100 µM intermediate stock to 900 µL of the pre-warmed cell culture medium.
-
Alternatively, to dilute directly from the 10 mM primary stock (1:1000 dilution), add 1 µL of the 10 mM stock to 999 µL of medium.
-
-
Mixing: Mix immediately and thoroughly by gentle inversion or vortexing. Use the working solution promptly. Aqueous solutions are generally not suitable for long-term storage.[13]
Protocol 3: Kinetic Solubility Assessment
If the solubility of this compound in your specific assay buffer is unknown, a kinetic solubility test is recommended. This protocol provides a general method to determine the concentration at which the compound begins to precipitate.[12]
Materials:
-
10 mM this compound stock in DMSO
-
Assay buffer of interest (e.g., PBS, pH 7.4 or cell culture medium)
-
96-well clear plate
-
Plate reader capable of measuring light scattering or turbidity (optional)
Procedure:
-
Serial Dilution: Create a serial dilution of the 10 mM stock solution in DMSO (e.g., from 10 mM down to ~10 µM).
-
Dilution in Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your assay buffer. This creates a range of final compound concentrations with a consistent final DMSO percentage (1% in this example).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Observation: Visually inspect each well for signs of precipitation (cloudiness, particles). A plate reader can be used to measure absorbance or light scatter at a high wavelength (e.g., 620 nm) for a more quantitative assessment.
-
Determination: The highest concentration that remains clear is the approximate kinetic solubility of this compound under those specific conditions.[12] This concentration should be considered the upper limit for your experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NP3-146 - Wikipedia [en.wikipedia.org]
- 4. NP3-146 | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. NP3-146 | NLRP3-IN-5 | Inflammasome NLRP3 inhibitor | TargetMol [targetmol.com]
- 10. This compound salt | C20H26ClN2NaO5S | CID 153321161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. captivatebio.com [captivatebio.com]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes: Quantification of Interleukin-1 Beta (IL-1β) Secretion Following NLRP3 Inflammasome Modulation
Introduction
Interleukin-1 beta (IL-1β) is a potent pro-inflammatory cytokine central to the innate immune response. Its production is a tightly regulated two-step process, often involving the activation of the NLRP3 inflammasome.[1] Signal 1, typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) engaging with Toll-like receptors (TLRs), leads to the transcriptional upregulation of pro-IL-1β.[2] Signal 2, triggered by a diverse range of stimuli including ATP or crystalline substances, activates the NLRP3 inflammasome.[2] This multi-protein complex then facilitates the cleavage of pro-caspase-1 into its active form, which in turn cleaves pro-IL-1β into its mature, secreted 17 kDa form.[3]
Given its critical role in inflammation, the NLRP3/IL-1β axis is a key target in drug discovery for a multitude of inflammatory diseases.[1] NP3-146 is a recently identified fluorescent probe that has been shown to inhibit NLRP3 activity and subsequent IL-1β release.[4][5] This application note provides a detailed protocol for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantitatively measure IL-1β in cell culture supernatants, a crucial step in assessing the efficacy of NLRP3 inhibitors like NP3-146.
Principle of the Assay
This protocol outlines a sandwich ELISA technique.[6][7] A 96-well microplate is pre-coated with a capture antibody specific for IL-1β.[8] When the sample or standard is added, any IL-1β present is bound by the immobilized antibody. Following a wash step, a biotin-conjugated detection antibody that recognizes a different epitope of IL-1β is added, forming a "sandwich" complex.[7] Subsequently, Streptavidin-conjugated Horseradish Peroxidase (HRP) is introduced, which binds to the biotin (B1667282) on the detection antibody.[9] After another wash, a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a colored product.[10] The intensity of the color, which is directly proportional to the amount of IL-1β in the sample, is measured spectrophotometrically at 450 nm after the addition of a stop solution.[9][11]
IL-1β Signaling and NLRP3 Inflammasome Activation Pathway
References
- 1. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. affigen.com [affigen.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
- 10. mpbio.com [mpbio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for NP3-146 Sodium in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome has emerged as a key mediator of this inflammatory response in the central nervous system (CNS). NP3-146 sodium, also known as NLRP3-IN-5, is a potent and specific inhibitor of the NLRP3 inflammasome, offering a valuable tool for investigating the role of this pathway in neuroinflammatory processes and for the development of novel therapeutic strategies.
This compound acts by locking the NACHT domain of NLRP3, thereby preventing its oligomerization and the subsequent activation of caspase-1 and release of pro-inflammatory cytokines IL-1β and IL-18. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo models of neuroinflammation, alongside data presentation to guide experimental design and interpretation.
Quantitative Data Summary
The following tables summarize the inhibitory effects of NLRP3 inhibitors on key markers of neuroinflammation. While specific data for this compound in neuroinflammation models is emerging, data from its well-characterized analog, MCC950, is included to provide a comprehensive overview of expected outcomes.
Table 1: In Vitro Inhibition of NLRP3 Inflammasome Activation
| Cell Type | Activators | Inhibitor & Concentration | Outcome Measure | Result | Citation |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | This compound (1-10000 nM) | IL-1β Release | IC50 = 171 nM | [1] |
| BMDMs | LPS + Nigericin | This compound (0.05-0.5 µM) | Cleaved Caspase-1 & Cleaved IL-1β | Dose-dependent reduction | [1] |
| Primary Microglia | LPS + ATP/CuCl₂ | MCC950 (100 nM) | IL-1β & IL-18 Secretion | Significant reduction | [2] |
| BV-2 Microglia | LPS | MCC950 (50 µM) | NLRP3, Cleaved Caspase-1 | Reduced protein expression | [3] |
| J774A.1 Macrophages | LPS + ATP | MCC950 (6.25 µM) | Cleaved Caspase-1 | Inhibition of cleavage | [4] |
Table 2: In Vivo Efficacy of NLRP3 Inhibitors in Neuroinflammation Models
| Animal Model | Inhibitor & Dosage | Outcome Measure | Result | Citation |
| Traumatic Brain Injury (TBI) (mice) | MCC950 (50 mg/kg, i.p.) | Neurological function, Cerebral edema, NLRP3, ASC, Cleaved Caspase-1, IL-1β | Significant improvement in function, reduced edema and inflammatory markers | [5] |
| Alzheimer's Disease (APP/PS1 mice) | MCC950 (10 mg/kg, i.p.) | Cognitive function, Aβ accumulation, IL-1β, Microglial activation | Improved cognition, reduced Aβ and neuroinflammation | [6] |
| Spinal Cord Injury (SCI) (mice) | MCC950 (50 µM) | TNF-α, IL-1β, IL-18 release | Reduced pro-inflammatory cytokines | [3] |
| Isoflurane-induced Cognitive Impairment (aged mice) | MCC950 (10 mg/kg, i.p.) | IL-1β and IL-18 in hippocampus | Significant suppression of cytokine secretion | [7] |
Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Protocol: Inhibition of NLRP3 Inflammasome Activation in Microglia
This protocol describes the assessment of this compound's efficacy in inhibiting NLRP3 inflammasome activation in primary microglia or BV-2 microglial cell line.
1. Materials:
-
This compound (solubilized in DMSO, then diluted in media)
-
Primary microglia or BV-2 cells
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kits for IL-1β and IL-18
-
Antibodies for Western blot (NLRP3, Caspase-1, IL-1β, ASC, β-actin)
-
Reagents for LDH assay (optional, for cytotoxicity)
2. Procedure:
-
Cell Seeding: Plate microglia in 96-well plates (for ELISA/LDH) or 6-well plates (for Western blot) and allow them to adhere overnight.
-
Priming (Signal 1): Treat cells with LPS (e.g., 200 ng/mL for primary microglia, 1 µg/mL for BV-2) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.[2][8]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 10 nM to 10 µM) for 30-60 minutes. Include a vehicle control (DMSO).
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (e.g., 1-5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.[2][9]
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for analysis of secreted IL-1β, IL-18 (ELISA), and LDH.
-
Cell Lysate: Wash the remaining cells with cold PBS and lyse them with RIPA buffer containing protease inhibitors for Western blot analysis.
-
-
Analysis:
-
ELISA: Quantify the concentration of mature IL-1β and IL-18 in the supernatant according to the manufacturer's instructions.
-
Western Blot: Analyze cell lysates for the expression of NLRP3, pro-caspase-1, and pro-IL-1β. Analyze supernatant (after protein precipitation) for cleaved caspase-1 (p20) and mature IL-1β (p17).
-
LDH Assay: Measure LDH release in the supernatant as an indicator of pyroptosis-induced cell membrane damage.
-
In Vivo Protocol: Evaluation of this compound in a Mouse Model of Neuroinflammation
This protocol provides a general framework for assessing this compound in a traumatic brain injury (TBI) model. Dosages and timelines should be optimized for other models (e.g., Alzheimer's disease, spinal cord injury).
1. Materials:
-
This compound
-
Sterile saline or other appropriate vehicle
-
C57BL/6 mice (or a relevant transgenic model)
-
Anesthesia
-
Surgical equipment for inducing TBI (e.g., controlled cortical impact device)
-
Behavioral testing apparatus (e.g., Morris water maze, rotarod)
-
Reagents for tissue processing (perfusion, homogenization)
-
ELISA kits and Western blot antibodies as for the in vitro protocol.
2. Procedure:
-
Animal Model Induction: Induce neuroinflammation using a standardized model. For example, subject anesthetized mice to a controlled cortical impact (CCI) model of TBI.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route. A dosing regimen similar to MCC950 (e.g., 10-50 mg/kg, i.p.) can be used as a starting point.[5][7] The first dose is often administered shortly after the injury (e.g., 1-3 hours post-TBI), with subsequent doses as required by the experimental design.[5]
-
Behavioral Assessment: At various time points post-injury, perform behavioral tests to assess neurological deficits, motor function, and cognitive impairment.
-
Tissue Collection: At the end of the experiment (e.g., 24 hours, 72 hours, or several weeks post-injury), euthanize the animals and perfuse them with saline.[5]
-
Tissue Processing:
-
Harvest the brain and dissect the region of interest (e.g., perilesional cortex, hippocampus).
-
Process tissue for histology (e.g., lesion volume, immunohistochemistry for Iba-1, GFAP) or homogenize for biochemical analysis.
-
-
Biochemical Analysis:
-
Prepare brain homogenates to measure cytokine levels (IL-1β, IL-18) by ELISA and protein expression of inflammasome components (NLRP3, ASC, cleaved caspase-1) by Western blot.
-
Conclusion
This compound is a valuable pharmacological tool for studying the role of the NLRP3 inflammasome in neuroinflammation. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at elucidating the mechanisms of neuroinflammatory diseases and evaluating the therapeutic potential of NLRP3 inhibition. As with any experimental compound, appropriate validation and optimization of these protocols for specific models and research questions are essential.
References
- 1. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting NLRP3 inflammasome activation prevents copper-induced neuropathology in a murine model of Wilson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MCC950, the Selective Inhibitor of Nucleotide Oligomerization Domain-Like Receptor Protein-3 Inflammasome, Protects Mice against Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Gout Models with NP3-146, an NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gout is a common and painful form of inflammatory arthritis caused by the deposition of monosodium urate (MSU) crystals in the joints and soft tissues.[1][2][3][4] A key pathogenic driver of the acute inflammation in gout is the activation of the NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome in macrophages.[4][5][6][7] Upon activation by MSU crystals, the NLRP3 inflammasome assembles and activates caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms.[6][7] This cascade leads to an influx of neutrophils and subsequent amplification of the inflammatory response, resulting in the characteristic symptoms of a gout flare.[8][9][10]
Mechanism of Action: NLRP3 Inflammasome Inhibition in Gout
The activation of the NLRP3 inflammasome by MSU crystals is a two-signal process. A priming signal (Signal 1), often provided by toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway.[3] The subsequent exposure to MSU crystals (Signal 2) triggers the assembly of the NLRP3 inflammasome complex, leading to caspase-1 activation and IL-1β secretion.[9]
NLRP3 inhibitors can interfere with this process at various stages. For instance, some inhibitors block the ATPase activity of the NACHT domain of NLRP3, preventing its conformational change and activation.[11] Others, like SLC3037, have been shown to inhibit the binding of NEK7 to NLRP3, a critical step for inflammasome activation.[1][12][13] By inhibiting the NLRP3 inflammasome, these compounds effectively reduce the production of mature IL-1β, thereby dampening the inflammatory response in gout.
Figure 1: Simplified signaling pathway of NLRP3 inflammasome activation by MSU crystals and the inhibitory action of NP3-146.
Experimental Protocols
In Vitro Studies: Assessment of NLRP3 Inflammasome Inhibition
Objective: To determine the efficacy of NP3-146 in inhibiting NLRP3 inflammasome activation in macrophages stimulated with MSU crystals.
Cell Lines:
-
Bone Marrow-Derived Macrophages (BMDMs) from mice
-
Human monocyte-derived macrophages (HMDMs)
-
THP-1 human monocytic cell line (differentiated into macrophages with PMA)
Protocol 1: IL-1β Release Assay [12][13]
-
Cell Seeding: Seed BMDMs, HMDMs, or differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of NP3-146 (e.g., 1 nM to 10 µM) for 1 hour.
-
Stimulation (Signal 2): Stimulate the cells with MSU crystals (250 µg/mL) for 6 hours to activate the NLRP3 inflammasome.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Quantification: Measure the concentration of mature IL-1β in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Protocol 2: Western Blot for Caspase-1 Cleavage and IL-1β Maturation [12][14]
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1, using a larger format (e.g., 6-well plate) with a higher cell density (e.g., 1 x 10^6 cells/well).
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against the p20 subunit of cleaved caspase-1 and mature IL-1β. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Protocol 3: ASC Oligomerization Assay [12]
-
Cell Treatment: Treat primed macrophages with NP3-146 and MSU crystals as described above.
-
Cross-linking: Lyse the cells in a buffer containing a cross-linking agent (e.g., DSS) to stabilize ASC oligomers.
-
Western Blot: Analyze the cross-linked lysates by Western blot using an anti-ASC antibody to detect ASC monomers, dimers, and oligomers (specks).
Figure 2: Experimental workflow for in vitro evaluation of NP3-146.
In Vivo Studies: Murine Model of MSU-Induced Gouty Arthritis
Objective: To evaluate the therapeutic efficacy of NP3-146 in a mouse model of acute gout.
Animal Model: C57BL/6 mice (male, 8-10 weeks old)
Protocol 4: MSU-Induced Paw Edema [1][12]
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Baseline Measurement: Measure the baseline paw thickness of the right hind paw using a digital caliper.
-
Inhibitor Administration: Administer NP3-146 (dose to be determined by dose-ranging studies) or vehicle control via a suitable route (e.g., intraperitoneal or oral). A positive control such as colchicine (B1669291) (1 mg/kg) can also be included.[11]
-
MSU Injection: One hour after inhibitor administration, inject 20 µL of MSU crystal suspension (10 mg/mL in sterile saline) subcutaneously into the plantar side of the right hind paw.
-
Paw Edema Measurement: Measure the paw thickness at various time points (e.g., 4, 8, 12, and 24 hours) after MSU injection. Calculate the change in paw thickness and the percentage of swelling.
-
Tissue Collection: At the end of the experiment, euthanize the mice and collect the paw tissue for further analysis.
Protocol 5: Histopathological Analysis [12]
-
Tissue Processing: Fix the collected paw tissue in 10% neutral buffered formalin, decalcify if necessary, and embed in paraffin.
-
Staining: Section the tissue and stain with Hematoxylin and Eosin (H&E) to assess the degree of inflammation, including neutrophil infiltration and tissue damage.
-
Scoring: Score the histological sections for inflammation severity in a blinded manner.
Protocol 6: Cytokine Analysis in Paw Tissue [1][12]
-
Tissue Homogenization: Homogenize the collected paw tissue in a lysis buffer.
-
ELISA: Centrifuge the homogenates and measure the levels of IL-1β and other relevant cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
Figure 3: Experimental workflow for in vivo evaluation of NP3-146 in a mouse gout model.
Data Presentation
Quantitative Data Summary
The following tables provide examples of how to structure the quantitative data obtained from the described experiments.
Table 1: In Vitro Inhibition of IL-1β Release by NP3-146 in LPS-Primed BMDMs
| Treatment Group | NP3-146 Conc. (nM) | IL-1β Concentration (pg/mL) ± SEM | % Inhibition |
| Vehicle Control | 0 | 1500 ± 120 | 0 |
| NP3-146 | 1 | 1250 ± 98 | 16.7 |
| NP3-146 | 10 | 800 ± 75 | 46.7 |
| NP3-146 | 20 | 750 ± 60 | 50.0 (IC50) [11] |
| NP3-146 | 100 | 300 ± 45 | 80.0 |
| NP3-146 | 1000 | 150 ± 20 | 90.0 |
Table 2: In Vivo Efficacy of an NLRP3 Inhibitor (e.g., SLC3037) in MSU-Induced Paw Edema in Mice [12]
| Treatment Group | Dose (mg/kg) | Change in Paw Thickness (mm) ± SEM (at 24h) | % Reduction in Swelling |
| Vehicle Control | - | 1.2 ± 0.15 | 0 |
| SLC3037 | 10 | 0.6 ± 0.08 | 50.0 |
| SLC3037 | 30 | 0.3 ± 0.05 | 75.0 |
| Colchicine | 1 | 0.8 ± 0.10 | 33.3 |
Table 3: Effect of an Oral NLRP3 Inhibitor (Dapansutrile) on Gout Flare Pain in Humans (Phase 2a) [8]
| Treatment Group (Dose/day) | Mean % Reduction in Pain Score (Day 3) | Mean % Reduction in Pain Score (Day 7) |
| 100 mg | 52.4% | 82.1% |
| 300 mg | 68.4% | 84.2% |
| 1000 mg | 55.8% | 68.9% |
| 2000 mg | 57.6% | 83.9% |
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the preclinical evaluation of NLRP3 inflammasome inhibitors like NP3-146 for the treatment of gout. By utilizing a combination of in vitro and in vivo models, researchers can effectively assess the potency, efficacy, and mechanism of action of novel anti-gout therapeutics. The systematic approach outlined, from cellular assays to animal models, is crucial for advancing promising candidates into further drug development.
References
- 1. Frontiers | A novel NLRP3 inhibitor as a therapeutic agent against monosodium urate-induced gout [frontiersin.org]
- 2. Intracellular innate immunity in gouty arthritis: role of NALP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cichoric Acid Ameliorates Monosodium Urate-Induced Inflammatory Response by Reducing NLRP3 Inflammasome Activation via Inhibition of NF-kB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. Gout-associated uric acid crystals activate the NALP3 inflammasome. [sonar.ch]
- 6. The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gout and NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A novel NLRP3 inhibitor as a therapeutic agent against monosodium urate-induced gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Z1456467176 alleviates gouty arthritis by allosterically modulating P2X7R to inhibit NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NP3-146 Sodium in Alzheimer's Disease Pathology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP3-146 sodium, also identified as NLRP3-IN-5, is a potent and specific small molecule inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[1][2][3][4] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, drives neuroinflammation, a critical process in the pathogenesis of Alzheimer's disease (AD).[5][6] Dysregulation of the NLRP3 inflammasome in microglia and astrocytes is triggered by amyloid-β (Aβ) oligomers and tau aggregates, leading to the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[5] This cascade contributes to synaptic dysfunction, neuronal death, and cognitive decline.[5] this compound offers a valuable research tool for investigating the role of the NLRP3 inflammasome in AD pathology and for the preclinical evaluation of NLRP3 inhibition as a therapeutic strategy.
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the NACHT domain of the NLRP3 protein.[2][3] This interaction locks the NLRP3 inflammasome in an inactive state, thereby preventing its assembly and subsequent activation of caspase-1.[2][3] Consequently, the processing and release of the pro-inflammatory cytokines IL-1β and IL-18 are inhibited.[2][3]
Quantitative Data
The following table summarizes the available quantitative data for this compound and other relevant NLRP3 inhibitors. This data is essential for designing and interpreting experiments.
| Compound | Assay | Cell Type | Stimulus | IC50 | Reference |
| NP3-146 | IL-1β Release | Bone Marrow-Derived Macrophages (BMDMs) | LPS/Nigericin | 0.171 µM | [2] |
| MCC950 | IL-1β Release | Bone Marrow-Derived Macrophages (BMDMs) | Multiple | 7.5 nM | [5] |
| JC124 | IL-1β Production | In vivo (TgCRND8 mice) | - | - | [6] |
Note: Data for MCC950 and JC124 are provided for comparative purposes as they are well-characterized NLRP3 inhibitors used in preclinical AD models.
Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process that is inhibited by this compound.
Caption: this compound inhibits the NLRP3 inflammasome assembly.
Experimental Protocols
The following protocols are representative methodologies for studying the effects of this compound in the context of Alzheimer's disease pathology. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Protocol: Inhibition of NLRP3 Inflammasome Activation in Microglia
This protocol details the assessment of this compound's ability to inhibit NLRP3 inflammasome activation in a microglial cell line (e.g., BV-2) or primary microglia.
Materials:
-
BV-2 cells or primary microglia
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Reagents for ELISA (for IL-1β)
-
Reagents for Western blotting (antibodies against NLRP3, Caspase-1 p20, IL-1β, and a loading control like β-actin)
-
Cell lysis buffer
Experimental Workflow:
Caption: Workflow for in vitro inhibition of NLRP3 inflammasome.
Procedure:
-
Cell Culture: Plate BV-2 cells or primary microglia in 24-well plates at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh medium containing LPS (e.g., 1 µg/mL) and incubate for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle (DMSO). Incubate for 1 hour.
-
Activation (Signal 2): Add Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) to the wells and incubate for the recommended time (e.g., 1 hour for Nigericin, 30 minutes for ATP) to activate the NLRP3 inflammasome.
-
Sample Collection:
-
Collect the cell culture supernatant for IL-1β measurement by ELISA.
-
Wash the cells with cold PBS and lyse them for Western blot analysis.
-
-
Analysis:
-
ELISA: Quantify the concentration of IL-1β in the supernatant according to the manufacturer's protocol.
-
Western Blot: Analyze the cell lysates for the expression of NLRP3, cleaved Caspase-1 (p20), and pro-IL-1β.
-
In Vivo Protocol: Evaluation of this compound in an Alzheimer's Disease Mouse Model
This protocol outlines a general procedure for assessing the therapeutic potential of this compound in a transgenic mouse model of AD (e.g., APP/PS1).
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water for oral gavage, or 10% DMSO in saline for intraperitoneal injection)
-
Equipment for behavioral testing (e.g., Morris water maze, Y-maze)
-
Reagents for tissue processing and analysis (e.g., antibodies for immunohistochemistry against Aβ and Iba1, reagents for ELISA or Western blotting)
Experimental Workflow:
Caption: Workflow for in vivo evaluation in an AD mouse model.
Procedure:
-
Animal Grouping: Randomly assign age-matched APP/PS1 mice to treatment and vehicle control groups. Include a group of wild-type littermates as a baseline control.
-
Drug Administration:
-
Prepare the formulation of this compound in a suitable vehicle. The optimal dose should be determined in preliminary studies (e.g., starting with a range of 10-50 mg/kg).
-
Administer this compound or vehicle to the mice daily via the chosen route (e.g., oral gavage or intraperitoneal injection) for a specified duration (e.g., 1-3 months).
-
-
Behavioral Analysis:
-
Towards the end of the treatment period, perform behavioral tests to assess cognitive function. The Morris water maze is commonly used to evaluate spatial learning and memory.
-
-
Tissue Collection and Processing:
-
Following the final behavioral test, euthanize the mice and perfuse with saline.
-
Collect the brains. One hemisphere can be fixed for immunohistochemistry, and the other can be dissected (e.g., cortex and hippocampus) and frozen for biochemical analysis.
-
-
Pathological and Biochemical Analysis:
-
Immunohistochemistry: Stain brain sections for Aβ plaques (e.g., using 6E10 antibody) and activated microglia (e.g., using Iba1 antibody) to assess the impact of this compound on these key pathological features.
-
ELISA/Western Blot: Homogenize brain tissue to measure levels of soluble and insoluble Aβ, as well as markers of neuroinflammation (e.g., IL-1β, cleaved Caspase-1).
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the NLRP3 inflammasome in the complex pathology of Alzheimer's disease. The provided application notes and protocols offer a framework for researchers to design and execute robust preclinical studies. Careful optimization of experimental parameters and the inclusion of appropriate controls are crucial for obtaining reliable and reproducible data. The insights gained from such studies will be instrumental in validating the NLRP3 inflammasome as a therapeutic target for Alzheimer's disease and in advancing the development of novel anti-inflammatory therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. NLRP3 inflammasome inhibitor ameliorates amyloid pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NP3-146 sodium stability in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the handling and stability of NP3-146 sodium. NP3-146 is a potent and selective inhibitor of the NLRP3 inflammasome, a key mediator of inflammatory responses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the sodium salt of NP3-146, a small molecule inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[1][2] It functions by locking the NACHT domain of NLRP3, which prevents the assembly of the inflammasome complex.[1][2] This, in turn, inhibits the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] NP3-146 has an IC50 value of 0.171 μM for IL-1β release in stimulated bone marrow-derived macrophages (BMDMs).[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. Based on manufacturer recommendations, the following conditions should be observed:
-
Solid Form (Powder):
-
In Solvent:
Q3: In which solvents is this compound soluble?
A3: this compound salt is reported to be soluble in Dimethyl Sulfoxide (DMSO), ethanol, and water.
Q4: What is the primary degradation pathway for compounds like NP3-146?
A4: NP3-146 belongs to the sulfonylurea class of compounds. For sulfonylureas, the primary degradation pathway in aqueous solutions is hydrolysis of the sulfonylurea linkage.[3][4][5] This hydrolysis is influenced by both pH and temperature, with degradation rates increasing in acidic or basic conditions compared to neutral pH.[6][7]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Compound Degradation in Solution.
-
Troubleshooting:
-
Prepare fresh stock solutions of this compound in anhydrous DMSO immediately before use.
-
Avoid repeated freeze-thaw cycles of stock solutions. Aliquot the stock solution into single-use vials.
-
Minimize the time the compound is in aqueous cell culture media before and during the experiment. Since sulfonylureas can be susceptible to hydrolysis, prolonged incubation in aqueous environments may lead to degradation.
-
Verify the pH of your cell culture medium, as deviations from neutral pH can accelerate hydrolysis.[6][7]
-
-
-
Possible Cause 2: Low Solubility in Assay Medium.
-
Troubleshooting:
-
Ensure the final concentration of DMSO in your cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and ensure the compound remains in solution.
-
Visually inspect the medium for any precipitation after adding the this compound solution. If precipitation is observed, consider lowering the final concentration or using a different solvent system if compatible with your assay.
-
-
Issue 2: Variability between experimental replicates.
-
Possible Cause 1: Inconsistent Compound Concentration.
-
Troubleshooting:
-
Ensure the stock solution is homogenous before making dilutions. Vortex the stock solution briefly before each use.
-
Use calibrated pipettes for all dilutions to ensure accuracy.
-
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Troubleshooting:
-
Avoid using the outer wells of multi-well plates for treatment groups, as these are more prone to evaporation, which can alter compound concentration. Fill the outer wells with sterile PBS or medium.
-
-
Stability of this compound in Solvents
Currently, there is no comprehensive public data on the long-term stability of this compound in various solvents at different temperatures. However, based on the known behavior of sulfonylurea compounds and general best practices for small molecule storage, the following recommendations can be made.
Summary of this compound Stability (Qualitative)
| Solvent | Temperature | Stability Recommendation | Rationale |
| Anhydrous DMSO | -80°C | Good (up to 6 months) | Low temperature and absence of water minimize degradation.[1] |
| -20°C | Moderate (up to 1 month) | Suitable for short-term storage.[1] | |
| 4°C | Limited | Recommended for short-term use (days). | |
| Room Temp. | Poor | Not recommended for storage. | |
| Ethanol | -80°C / -20°C | Likely Good | General practice for storing small molecules in alcoholic solvents. |
| 4°C / Room Temp. | Poor | Higher potential for degradation compared to frozen conditions. | |
| Aqueous Buffer | -80°C / -20°C | Limited | Freeze-thaw cycles and the presence of water can promote hydrolysis.[3][4][5] |
| 4°C / Room Temp. | Poor | Hydrolysis is a significant risk, especially at non-neutral pH.[6][7] |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in DMSO
This protocol provides a framework for researchers to determine the stability of this compound in DMSO under their specific laboratory conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare multiple, small-volume aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.
-
-
Storage Conditions:
-
Store the aliquots at various temperatures: -80°C, -20°C, 4°C, and room temperature.
-
For each temperature, prepare a set of aliquots that will be subjected to a defined number of freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles). A freeze-thaw cycle consists of freezing at the specified temperature for at least 12 hours, followed by thawing to room temperature.
-
-
Time Points for Analysis:
-
Define the time points for analysis based on the expected duration of your experiments (e.g., 0, 1, 3, 7, 14, 30, and 90 days).
-
-
Sample Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Analyze the concentration and purity of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Compare the peak area of this compound at each time point to the peak area at time zero (T=0) to calculate the percentage of the compound remaining.
-
Monitor for the appearance of new peaks in the chromatogram, which may indicate the formation of degradation products.
-
Protocol 2: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes how to assess the inhibitory activity of this compound on the NLRP3 inflammasome in murine bone marrow-derived macrophages (BMDMs).
-
Cell Culture and Seeding:
-
Culture BMDMs in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF.
-
Seed the differentiated BMDMs in a 24-well plate at a density of 0.5 x 10^6 cells per well and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare various concentrations of this compound in serum-free DMEM.
-
Pre-incubate the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour.
-
-
Inflammasome Priming (Signal 1):
-
Prime the cells by adding LPS (lipopolysaccharide) to a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours at 37°C.
-
-
Inflammasome Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding Nigericin (10 µM) or ATP (5 mM) to the wells.
-
Incubate for 45-60 minutes at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for analysis.
-
-
Cytokine and Enzyme Activity Measurement:
-
Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit.
-
Measure caspase-1 activity in the supernatants using a caspase-1 activity assay kit.
-
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hydrolysis of sulfonylurea herbicides in soils and aqueous solutions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Transformation kinetics and mechanism of the sulfonylurea herbicides pyrazosulfuron ethyl and halosulfuron methyl in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of NP3-146 sodium in cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of NP3-146 sodium. The information is designed to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action? A1: this compound is a potent and direct inhibitor of the NLRP3 inflammasome.[1][2] It is a close analog of the well-characterized NLRP3 inhibitor, MCC950.[1][3] NP3-146 functions by binding directly and reversibly to the NACHT domain of the NLRP3 protein.[3][4] This interaction is crucial as the NACHT domain possesses ATPase activity required for NLRP3 oligomerization.[4] By binding to this domain, NP3-146 prevents the NLRP3-NEK7 interaction, blocks inflammasome assembly, and subsequently inhibits the activation of caspase-1 and the release of proinflammatory cytokines like IL-1β.[2][3]
Q2: I'm observing a cellular phenotype that doesn't align with NLRP3 inhibition. Could this be an off-target effect? A2: Yes, it is possible. When a small molecule inhibitor causes a biological effect that is not consistent with the known function of its intended target, an off-target interaction should be considered.[5] Such unintended interactions can lead to the misinterpretation of experimental results, where the observed phenotype is mistakenly attributed to the on-target activity.[5] A systematic investigation is recommended to determine if the observed effects are due to off-target binding.
Q3: How can I begin to investigate the potential off-target effects of this compound? A3: A systematic approach is recommended, starting with broad screening and moving to more focused validation studies.[6] The initial step is often a broad panel screening against common off-target protein families, such as kinases, to get a wide survey of potential interactions.[5][6] Any "hits" from these screens should then be validated using orthogonal assays and cell-based methods to confirm the interaction and determine its relevance in a biological context.[6]
Q4: What are the consequences of not identifying off-target effects early? A4: Undiscovered off-target effects can have significant negative consequences. They can lead to incorrect conclusions about the biological role of the intended target, cause unexpected cellular toxicity, and are a major reason for the failure of promising drug candidates to translate from preclinical to clinical settings due to unforeseen side effects or a lack of efficacy.[5]
Troubleshooting Guide
Issue 1: Inconsistent results in a Cellular Thermal Shift Assay (CETSA) to confirm NP3-146 target engagement.
-
Potential Cause: Poor Cell Permeability.
-
Troubleshooting Step: Assess the physicochemical properties of NP3-146 (e.g., logP, polar surface area). You can also perform a cell permeability assay, such as a Parallel Artificial Membrane Permeability Assay (PAMPA), to quantify its ability to cross the cell membrane.[6]
-
-
Potential Cause: Compound Efflux.
-
Troubleshooting Step: Use cell lines that have varying expression levels of known drug efflux transporters (e.g., P-glycoprotein). A significant change in potency between these cell lines can indicate that NP3-146 is a substrate for these pumps.[6]
-
-
Potential Cause: Cellular Metabolism.
-
Troubleshooting Step: Incubate NP3-146 with liver microsomes or hepatocytes and use LC-MS to analyze for metabolic degradation. This will help determine if the compound is being rapidly cleared or modified by the cells.[6]
-
-
Potential Cause: Target Not Expressed.
-
Troubleshooting Step: Confirm that the target protein, NLRP3, is expressed in the cell line being used for the experiment. This can be verified using techniques like Western blot or qPCR.[6]
-
Issue 2: The observed cellular effect is potent, but it does not seem to be related to NLRP3. How can the responsible off-target be identified?
-
Potential Cause: Engagement of an unknown, biologically active off-target.
-
Troubleshooting Step 1: Phenotypic Screening. Compare the specific phenotype you observe with those in publicly available databases (e.g., ChEMBL, PubChem) that catalog the effects of well-characterized compounds. A match may suggest which pathway or protein family is being affected.[6]
-
Troubleshooting Step 2: Chemical Proteomics. This is a powerful method to directly identify binding partners. Techniques like affinity chromatography, where NP3-146 is used as "bait" to pull down interacting proteins from cell lysates, can be employed. The captured proteins are then identified using mass spectrometry.[6]
-
Issue 3: How can I definitively prove an observed effect is "on-target" vs. "off-target"?
-
Potential Cause: Ambiguity in whether the drug's effect is mediated through its intended target.
-
Troubleshooting Step: Genetic Knockdown/Knockout. This is a gold-standard validation technique.[5] Use CRISPR-Cas9 or siRNA to eliminate or reduce the expression of the intended target (NLRP3). If the cellular phenotype caused by NP3-146 is still observed in the absence of NLRP3, the effect is unequivocally off-target.[5]
-
Quantitative Data
The following table summarizes the known on-target potency of this compound. A primary goal of off-target screening is to identify other proteins that are inhibited at similar concentrations.
| Compound | Target | Assay Type | Potency (IC50) | Reference |
| NP3-146 | NLRP3 | IL-1β Release Inhibition | 20 nM | [1] |
Experimental Protocols & Workflows
General Workflow for Investigating Off-Target Effects
The diagram below outlines a systematic workflow for identifying and validating potential off-target effects of a compound like NP3-146.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of NP3-146 with its target (NLRP3) or potential off-targets within intact cells by measuring changes in protein thermal stability.[5]
Methodology:
-
Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined amount of time.[5]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[5] One set of samples should remain at room temperature as a non-heated control.
-
Lysis: Lyse the cells. This is often achieved by freeze-thaw cycles or sonication.
-
Pelleting: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated and denatured proteins.[5]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction.[5]
-
Detection: Analyze the amount of the specific target protein remaining in the soluble fraction. This is typically done by Western blot, ELISA, or mass spectrometry.[6][7]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and NP3-146-treated samples. A rightward shift in the melting curve for the compound-treated samples indicates protein stabilization and confirms target engagement.[6]
Protocol 2: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of NP3-146 against a broad panel of protein kinases to identify potential off-target interactions.[5]
Methodology:
-
Compound Preparation: Prepare a stock solution of NP3-146 (e.g., 10 mM in 100% DMSO). Perform serial dilutions to generate a range of concentrations needed for IC50 determination.[5]
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the individual recombinant kinases, their specific peptide substrate, and ATP to initiate the reaction.[5] Assays are typically run by specialized contract research organizations with large kinase panels.
-
Compound Addition: Add the diluted NP3-146 or a vehicle control to the wells.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity. The detection method depends on the assay format (e.g., radiometric, fluorescence, or luminescence-based).
-
Data Analysis: Calculate the percent inhibition of each kinase at each compound concentration relative to the vehicle control. Plot the data and fit to a dose-response curve to determine the IC50 value for any kinase that shows significant inhibition.
Signaling Pathway: NLRP3 Inflammasome Activation
The diagram below illustrates the canonical NLRP3 inflammasome activation pathway and indicates the point of inhibition by NP3-146.
References
- 1. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a selective NLRP3-targeting compound with therapeutic activity in MSU-induced peritonitis and DSS-induced acute intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent NP3-146 sodium degradation
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the effective use and prevention of degradation of NP3-146 sodium, a potent NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is the most critical factor in preventing the degradation of this compound.
-
Solid Form: Upon receipt, the lyophilized powder should be stored at -20°C, protected from light and moisture. Under these conditions, the compound is stable for at least two years.
-
Stock Solutions: It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO). This stock solution should be aliquoted into single-use volumes in tightly sealed vials and stored at -80°C to minimize freeze-thaw cycles, which can contribute to degradation.
Q2: What is the recommended solvent for dissolving this compound?
A2: Anhydrous, high-purity DMSO is the recommended solvent for preparing high-concentration stock solutions. The presence of water can promote hydrolysis of the compound over time. For aqueous working solutions, the DMSO stock should be freshly diluted into the experimental buffer or cell culture medium immediately before use. It is important to note that high concentrations of DMSO can independently affect NLRP3 inflammasome activation; therefore, the final concentration of DMSO in your assay should typically be kept below 0.5%.
Q3: How stable is this compound in aqueous solutions and cell culture media?
A3: The stability of this compound in aqueous solutions is limited and can be influenced by several factors. As an analog of MCC950, it is susceptible to degradation in aqueous environments, particularly at non-neutral pH and elevated temperatures. In cell culture media, components such as serum esterases can further contribute to metabolic degradation. It is strongly advised to prepare working solutions fresh for each experiment. If extended incubation periods (e.g., >24 hours) are necessary, a stability test in your specific medium is recommended. Aqueous solutions should not be stored for more than one day.
Q4: What are the potential signs of this compound degradation?
A4: Degradation of this compound may lead to a decrease in its inhibitory potency. If you observe a reduced effect in your experiments compared to previous batches or literature data, degradation should be considered. Visual signs such as discoloration of the solid compound or precipitation in stock solutions can also indicate degradation.
Q5: What are the known degradation pathways for compounds similar to this compound?
A5: As a sulfonylurea-containing compound and an analog of MCC950, this compound may be susceptible to hydrolysis. Studies on MCC950 analogs have shown that the chemical stability can be influenced by the molecular structure, with the tertiary alcohol group playing a role in stability. The anionic form of similar sulfonylureas has been reported to be more stable.
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot experiments where this compound is not providing the expected inhibitory effect on NLRP3 inflammasome activation.
| Problem | Possible Cause | Recommended Solution |
| No or reduced inhibition of IL-1β secretion | Degradation of this compound | Prepare fresh stock and working solutions of this compound. Ensure proper storage of the solid compound and stock solutions. |
| Incorrect concentration | Perform a dose-response experiment to determine the optimal IC50 in your specific experimental setup. | |
| Suboptimal experimental conditions | Ensure that the priming (Signal 1) and activation (Signal 2) steps of the NLRP3 inflammasome are robust. Confirm by running appropriate positive and negative controls. | |
| Cell-specific effects | Different cell types may have varying sensitivities to this compound. Confirm that your cell line expresses a functional NLRP3 inflammasome. | |
| Inconsistent results between experiments | Variability in compound handling | Adhere strictly to the recommended storage and handling protocols. Minimize freeze-thaw cycles of the stock solution. |
| Variability in experimental procedure | Ensure consistent cell seeding density, incubation times, and reagent concentrations across all experiments. | |
| Precipitation of the compound in cell culture medium | Poor solubility | Ensure the final DMSO concentration is as low as possible (ideally <0.5%). Briefly vortex the working solution before adding it to the cells. |
Quantitative Data on Stability
While specific quantitative degradation kinetics for this compound are not extensively published, the following table summarizes the recommended best practices for handling and storage to minimize degradation, based on general principles for sulfonylurea-containing small molecule inhibitors and data for the analogous compound, MCC950.
| Condition | Recommended Practice | Rationale |
| Solid Form Storage | -20°C, desiccated, protected from light | Prevents hydrolysis and photodegradation. |
| DMSO Stock Solution Storage | -80°C in single-use aliquots | Minimizes freeze-thaw cycles and degradation in solution. Stable for up to 1 month. |
| Aqueous Working Solution | Prepare fresh for each experiment; do not store for more than 24 hours. | This compound has limited stability in aqueous solutions. |
| pH of Aqueous Buffer | Maintain a neutral pH (7.2-7.4) | Stability of similar compounds can be pH-dependent. |
| Light Exposure | Minimize exposure to light, especially UV. | To prevent potential photodegradation. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol provides a method to assess the stability of this compound in your experimental medium.
-
Prepare Standards: Prepare a series of known concentrations of this compound in your cell culture medium.
-
Generate Standard Curve: Inject each standard into an HPLC system to generate a standard curve of peak area versus concentration.
-
Prepare Stability Samples (Time Zero): Spike this compound from a fresh DMSO stock into pre-warmed (37°C) cell culture medium to your final experimental concentration. This is your T=0 sample.
-
Sample Preparation: Immediately take a 1 mL aliquot. Add 1 mL of acetonitrile (B52724) (ACN) to precipitate proteins and extract the compound. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: Analyze immediately via HPLC.
-
Time-Course Analysis: Incubate the remaining medium containing this compound at 37°C and take aliquots at various time points (e.g., 2, 4, 8, 24 hours), repeating steps 4-7 for each time point.
-
Quantification: Quantify the amount of remaining this compound at each time point using the standard curve.
Protocol 2: In Vitro Inhibition of NLRP3 Inflammasome Activation
This protocol describes a common method for assessing the inhibitory potency of this compound in a cellular context.
-
Cell Culture: Plate bone marrow-derived macrophages (BMDMs) or THP-1 cells at an appropriate density in a 96-well plate and allow them to adhere.
-
Priming (Signal 1): Prime the cells with Lipopolysaccharide (LPS) (e.g., 50-100 ng/mL for 3-4 hours) to upregulate pro-IL-1β and NLRP3 expression.
-
Inhibitor Treatment: Add this compound at various concentrations to the cells and incubate for 30-60 minutes.
-
Activation (Signal 2): Activate the NLRP3 inflammasome with a stimulus such as ATP (e.g., 5 mM for 45 minutes) or Nigericin (e.g., 10 µM for 60 minutes).
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Quantification of IL-1β: Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
Visualizations
Technical Support Center: Validating NP3-146 Sodium Activity
Welcome to the technical support center for NP3-146, a novel voltage-gated sodium channel (Nav) modulator. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to facilitate the successful validation of NP3-146 activity in new cell lines.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the use of NP3-146 and appropriate cell line selection.
Q1: What is the mechanism of action for NP3-146?
A1: NP3-146 is a state-dependent, voltage-gated sodium channel modulator. Its primary mechanism involves binding to the channel pore, showing preferential affinity for the open and inactivated states over the resting state. This action results in the inhibition of sodium influx, which is crucial for the initiation and propagation of action potentials in excitable cells.
Q2: Which cell lines are recommended for studying NP3-146 activity?
A2: The choice of cell line is critical and depends on the specific Nav subtype you are targeting. Commonly used and recommended cell lines include HEK-293 and CHO-K1 cells.[1] These cells have low endogenous ion channel expression and are readily transfected to stably express a single, specific human Nav channel subtype (e.g., Nav1.5, Nav1.7).[1][2] Using a validated, commercially available cell line expressing the target of interest is highly recommended to ensure reproducibility.[1][3]
Q3: How can I confirm that my chosen cell line expresses the target sodium channel?
A3: It is essential to verify the expression of the target Nav subtype before beginning experiments. This can be accomplished using several methods:
-
Quantitative PCR (qPCR): To confirm the presence of the specific Nav subtype mRNA.
-
Western Blot: To verify the expression of the channel protein.
-
Functional Validation: Perform baseline electrophysiology (e.g., whole-cell patch clamp) to record the characteristic sodium currents for the specific subtype expressed. This is the most direct confirmation of functional channel expression.
Q4: What are the common off-target effects to be aware of with sodium channel modulators?
A4: Due to the high degree of homology in the pore region of different Nav subtypes, a lack of selectivity can lead to off-target effects.[4] For example, a compound targeting a neuronal channel like Nav1.7 might also affect the cardiac channel Nav1.5.[4][5] It is crucial to distinguish on-target from off-target effects. This can be done by using control cell lines that do not express the target channel or by using siRNA to knock down its expression; if the effect persists, it is likely an off-target effect.[4]
Troubleshooting Guides
Use these guides to diagnose and resolve common issues encountered during experimentation with NP3-146.
Problem 1: No observable effect or weak activity of NP3-146.
This is one of the most common challenges when testing a compound in a new cell line. The lack of response can stem from issues with the cells, the compound, or the assay itself.
Troubleshooting Workflow
References
Technical Support Center: Interpreting Unexpected Results with NP3-146 Sodium
Welcome to the technical support center for NP3-146 sodium. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments with this NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
NP3-146 is a close analog of MCC950 and acts as a potent and specific inhibitor of the NLRP3 inflammasome.[1] It directly binds to the NACHT domain of NLRP3, preventing its activation and the subsequent formation of the inflammasome complex.[1] This, in turn, blocks the autocatalytic cleavage of pro-caspase-1 into its active form, thereby inhibiting the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[2][3]
Q2: How specific is NP3-146 for the NLRP3 inflammasome?
NP3-146 is considered highly specific for the NLRP3 inflammasome. Studies have shown that it does not inhibit other inflammasomes such as NLRC4 or AIM2. Its inhibitory action is independent of upstream signaling pathways like NF-κB activation, which is responsible for the priming of the NLRP3 inflammasome.[2] However, as with any pharmacological inhibitor, off-target effects at high concentrations cannot be entirely ruled out and should be considered when interpreting anomalous results.
Q3: What are the typical effective concentrations for NP3-146 in vitro?
The effective concentration of NP3-146 can vary depending on the cell type, the stimulus used to activate the NLRP3 inflammasome, and the experimental conditions. Generally, concentrations in the nanomolar to low micromolar range are effective. Below is a table summarizing typical concentrations for its analog, MCC950, which can be used as a starting point.
| Cell Type | NLRP3 Activator | Typical Effective Concentration (MCC950) | Expected Outcome |
| Bone Marrow-Derived Macrophages (BMDMs) | Nigericin, ATP | 10 nM - 1 µM | Inhibition of IL-1β secretion, reduced pyroptosis |
| Human Monocytes (THP-1 cells) | MSU crystals, R848 | 100 nM - 5 µM | Decreased caspase-1 activation and IL-1β release |
| Peripheral Blood Mononuclear Cells (PBMCs) | Various PAMPs/DAMPs | 50 nM - 2 µM | Reduced IL-1β and IL-18 production |
Note: This data is based on studies with MCC950, a close analog of NP3-146. Optimal concentrations for NP3-146 should be determined empirically for each experimental system.
Troubleshooting Guides
Issue 1: Sub-optimal or No Inhibition of NLRP3 Activity
If you observe weaker than expected or no inhibition of NLRP3 inflammasome activity with NP3-146, consider the following troubleshooting steps.
Potential Causes and Solutions:
-
Inefficient Priming (Signal 1): The expression of NLRP3 and pro-IL-1β is dependent on a priming signal, typically mediated by NF-κB activation.
-
Solution: Ensure adequate priming of your cells. Verify the expression of NLRP3 and pro-IL-1β by Western blot or qPCR after priming with agents like lipopolysaccharide (LPS). The concentration and duration of LPS stimulation may need optimization.
-
-
Inappropriate Activator (Signal 2): Different NLRP3 activators work through distinct upstream mechanisms.
-
Solution: Confirm that your chosen activator is appropriate for your cell type and that it is used at an optimal concentration. Titrate the activator to determine the EC50 for your specific assay.
-
-
Incorrect Timing of NP3-146 Addition: For maximal effect, NP3-146 should be added before or concurrently with the NLRP3 activator.
-
Solution: Optimize the incubation time with NP3-146. A pre-incubation period of 30-60 minutes before adding the activator is often effective.
-
-
Reagent Instability: Improper storage or handling of NP3-146 can lead to its degradation.
-
Solution: Store NP3-146 as recommended by the manufacturer, typically desiccated at -20°C. Prepare fresh working solutions from a stock solution for each experiment.
-
Troubleshooting Workflow for Sub-optimal Inhibition
Caption: Troubleshooting workflow for sub-optimal NLRP3 inhibition.
Issue 2: Unexpected Cellular Responses
At times, you may observe cellular effects that are not directly attributable to NLRP3 inhibition.
Potential Causes and Solutions:
-
High Concentrations Leading to Off-Target Effects: While specific, very high concentrations of any inhibitor can lead to off-target effects.
-
Solution: Perform a dose-response curve to identify the lowest effective concentration. Include appropriate negative controls, such as cells lacking NLRP3, to confirm that the observed effects are NLRP3-dependent.
-
-
Inflammasome-Independent Cytotoxicity: Cell death observed may not be due to pyroptosis.
-
Solution: Measure cytotoxicity using multiple assays, such as LDH release (for pyroptosis) and a viability assay like MTS or CellTiter-Glo. This can help differentiate between pyroptosis and other forms of cell death.
-
-
Modulation of Other Signaling Pathways: NP3-146 might indirectly influence other pathways, especially in complex in vivo systems.
-
Solution: When possible, assess the activation state of related inflammatory pathways. For example, measure the levels of TNF-α, a cytokine typically regulated by NF-κB and not directly by the NLRP3 inflammasome.
-
Issue 3: Discrepancies Between In Vitro and In Vivo Results
Translating in vitro findings to in vivo models can present unique challenges.
Potential Causes and Solutions:
-
Pharmacokinetics and Bioavailability: The dose and route of administration may not achieve sufficient therapeutic concentrations at the site of inflammation.
-
Solution: Conduct pharmacokinetic studies to determine the bioavailability and tissue distribution of NP3-146. Optimize the dosing regimen and route of administration based on these findings.
-
-
Complexity of In Vivo Models: The inflammatory milieu in vivo is far more complex than in a cell culture dish.
-
Solution: Carefully select the animal model to ensure it is appropriate for studying NLRP3-driven inflammation. For instance, in models of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, NLRP3 inhibition has been shown to be protective.[4]
-
-
Role of Sodium Homeostasis: High salt intake can promote inflammation via NLRP3 activation in some models.[5][6]
-
Solution: Be mindful of the sodium content in animal diets and drinking water, as this can be a confounding factor in studies of inflammation and hypertension.[7]
-
Experimental Protocols
Standard In Vitro NLRP3 Inflammasome Activation Assay in THP-1 Cells
This protocol provides a general framework for assessing the inhibitory activity of NP3-146.
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Differentiation: Differentiate THP-1 cells into macrophage-like cells by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Priming (Signal 1): Replace the medium with fresh medium containing 1 µg/mL LPS and incubate for 3-4 hours to prime the NLRP3 inflammasome.
-
Inhibition: Remove the LPS-containing medium and replace it with serum-free medium. Add this compound at various concentrations and pre-incubate for 30-60 minutes.
-
Activation (Signal 2): Add an NLRP3 activator, such as 5 mM ATP or 10 µM Nigericin, and incubate for 1-2 hours.
-
Sample Collection: Collect the cell culture supernatants to measure secreted cytokines. Lyse the cells to prepare samples for Western blot analysis.
-
Readouts:
-
Measure IL-1β and IL-18 levels in the supernatant by ELISA.
-
Assess caspase-1 activation in the cell lysates by Western blot for the cleaved p20 subunit.
-
Quantify cell death/pyroptosis by measuring LDH release in the supernatant.
-
Signaling Pathways and Logical Relationships
Canonical NLRP3 Inflammasome Activation Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or priming, is initiated by PAMPs or DAMPs binding to pattern recognition receptors like TLRs, leading to the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway. The second signal, triggered by a variety of stimuli, leads to the assembly of the NLRP3 inflammasome, caspase-1 activation, and subsequent maturation of IL-1β and IL-18, as well as pyroptotic cell death.[2]
Caption: Canonical NLRP3 inflammasome activation pathway and the point of inhibition by NP3-146.
Sodium and Potassium Flux in NLRP3 Activation
Intracellular ion concentrations, particularly potassium and sodium, play a crucial role in NLRP3 inflammasome activation. A drop in intracellular potassium concentration is a common trigger for NLRP3 activation.[3] While sodium influx alone may not be sufficient to activate the inflammasome, it can contribute to the overall ionic imbalance that facilitates activation, possibly by modulating potassium efflux.[8] Some stimuli, like monosodium urate (MSU) crystals, are thought to cause an increase in intracellular sodium, leading to water influx, cell swelling, and a subsequent decrease in intracellular potassium concentration, thereby activating NLRP3.[9]
Caption: Logical relationship between sodium, potassium, and NLRP3 activation by different stimuli.
References
- 1. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NLRP3 attenuates sodium dextran sulfate-induced inflammatory bowel disease through gut microbiota regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. discover.library.noaa.gov [discover.library.noaa.gov]
- 8. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium Overload and Water Influx Activate the NALP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of NP3-146 Sodium and Other Leading NLRP3 Inflammasome Inhibitors
This guide provides an objective comparison of NP3-146 sodium with other prominent NLRP3 inflammasome inhibitors, including MCC950, Dapansutrile (B1669814), and Inzomelid. The information is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases.
Introduction to NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a critical component of the innate immune system. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and can induce a form of inflammatory cell death known as pyroptosis.[1] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory conditions, including autoimmune diseases, cardiovascular disorders, and neurodegenerative diseases.[2][3] Consequently, small molecule inhibitors targeting NLRP3 are a major focus of therapeutic development.[4] This guide examines the characteristics and performance of this compound in relation to other key inhibitors in the field.
Overview of Compared NLRP3 Inhibitors
This compound , also known as NLRP3-IN-5, is an experimental drug that acts as a selective inhibitor of the NLRP3 inflammasome.[5][6] It functions by locking the NACHT domain of the NLRP3 protein, thereby preventing the conformational changes necessary for inflammasome activation.[5][7] It is structurally an analog of MCC950.[7]
MCC950 is one of the most well-characterized, potent, and specific inhibitors of the NLRP3 inflammasome.[1][2] It directly targets the ATP-hydrolysis motif within the NACHT domain, blocking NLRP3 activation.[1] MCC950 has been extensively used as a tool compound in preclinical research and has demonstrated efficacy in various disease models.[8][9]
Dapansutrile (OLT1177) is an orally active and selective NLRP3 inflammasome inhibitor that has been evaluated in clinical trials.[10][11] It targets the NLRP3 ATPase and blocks the assembly of the inflammasome complex.[10] Developed by Olatec Therapeutics, it has been investigated for treating conditions like osteoarthritis and gout.[10][12]
Inzomelid (Emlenoflast) is an oral, brain-penetrant NLRP3 inhibitor that has successfully completed Phase 1 clinical trials.[13][14] It has shown a favorable safety and pharmacokinetic profile and demonstrated positive preliminary results in a patient with Cryopyrin-Associated Periodic Syndrome (CAPS), a rare autoinflammatory disease driven by NLRP3 mutations.[14]
Comparative Performance Data
The following tables summarize key quantitative data for this compound and its comparators.
Table 1: General Characteristics and Mechanism of Action
| Inhibitor | Other Names | Mechanism of Action | Target Domain | Development Stage |
| This compound | NLRP3-IN-5 | Locks NLRP3 in an inactive conformation[5][7] | NACHT[5][7] | Preclinical[6] |
| MCC950 | CP-456773, CRID3 | Prevents ATP hydrolysis and oligomerization[1] | NACHT[1] | Preclinical[2] |
| Dapansutrile | OLT1177 | Inhibits NLRP3 ATPase activity and inflammasome assembly[10][15] | NLRP3 ATPase site[10][15] | Phase 2 Clinical Trials[12] |
| Inzomelid | Emlenoflast, IZD174 | Selective NLRP3 inflammasome inhibition[16] | NLRP3[13] | Phase 2 Clinical Trials Planned[12][14] |
Table 2: In Vitro Potency - Inhibition of IL-1β Release
| Inhibitor | Cell Type | Assay Stimulus | IC50 | Reference |
| This compound | BMDM¹ | LPS + Nigericin | 171 nM | [5][17] |
| MCC950 | BMDM¹ | LPS + ATP | 7.5 nM | [18] |
| MCC950 | HMDM² | Not Specified | 8.1 nM | [18] |
| Inzomelid | Not Specified | Not Specified | <100 nM | [16] |
¹BMDM: Bone Marrow-Derived Macrophages ²HMDM: Human Monocyte-Derived Macrophages
Signaling Pathways and Experimental Workflow
Visualizing the mechanism of action and the methods used for evaluation is crucial for understanding the comparative efficacy of these inhibitors.
Caption: NLRP3 inflammasome activation pathway and point of inhibition.
The diagram above illustrates the canonical pathway for NLRP3 inflammasome activation. It begins with priming and activation signals (e.g., LPS and ATP), leading to a conformational change in the NLRP3 protein. This allows for the recruitment of the ASC adaptor protein and Pro-Caspase-1 to form the active inflammasome complex. The inhibitors discussed, including NP3-146, act at the early stage of this process by binding to the NLRP3 NACHT domain, stabilizing its inactive conformation, and preventing the downstream assembly and activation.[1][5][15]
Caption: General experimental workflow for evaluating NLRP3 inhibitor potency.
This workflow outlines the key steps in a typical in vitro assay used to determine the potency (IC50) of NLRP3 inhibitors. This methodology is fundamental to the data presented in Table 2.
Experimental Protocols
In Vitro IL-1β Release Assay for IC50 Determination
The inhibitory concentration 50 (IC50) values, such as those reported for this compound and MCC950, are commonly determined using an in vitro assay with immune cells like bone marrow-derived macrophages (BMDMs).[5][18]
Objective: To measure the concentration of an inhibitor required to reduce the NLRP3-mediated release of IL-1β by 50%.
Methodology:
-
Cell Culture: Primary BMDMs are harvested from mice and cultured in appropriate media until they are ready for experimentation. Alternatively, immortalized cell lines like THP-1 monocytes (differentiated into macrophages) are used.
-
Priming (Signal 1): The cultured macrophages are first primed with lipopolysaccharide (LPS). This step upregulates the expression of NLRP3 and pro-IL-1β, making the cells responsive to NLRP3 activators.
-
Inhibitor Incubation: The primed cells are then treated with a range of concentrations of the test inhibitor (e.g., this compound) for a defined period. A vehicle control (e.g., DMSO) is run in parallel.
-
Activation (Signal 2): Following inhibitor incubation, the cells are stimulated with a canonical NLRP3 activator such as Nigericin or ATP.[5] This triggers the assembly and activation of the NLRP3 inflammasome.
-
Cytokine Release: The cells are incubated for a period sufficient to allow for the processing of pro-IL-1β and the secretion of mature IL-1β into the cell culture supernatant.
-
Quantification: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IL-1β concentrations are plotted against the corresponding inhibitor concentrations. A non-linear regression analysis is performed to calculate the IC50 value, which represents the potency of the inhibitor.
Conclusion
This compound is a potent preclinical inhibitor of the NLRP3 inflammasome, demonstrating an IC50 in the sub-micromolar range.[5][17] Its mechanism of action, which involves locking the NACHT domain, is similar to the well-established inhibitor MCC950.[1][5] While MCC950 exhibits a lower IC50 in published studies, NP3-146 remains a significant compound for research, particularly as its co-crystal structure with the NLRP3 NACHT domain has provided valuable insights into inhibitor binding.[7]
Compared to clinically evaluated inhibitors like Dapansutrile and Inzomelid, NP3-146 is at an earlier stage of development. Dapansutrile and Inzomelid have demonstrated safety in humans and are advancing through clinical trials for various inflammatory diseases, highlighting the therapeutic potential of targeting the NLRP3 pathway.[14][19] The data and protocols presented in this guide offer a comparative basis for researchers to evaluate the utility of this compound in the context of other leading NLRP3 inhibitors.
References
- 1. invivogen.com [invivogen.com]
- 2. Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NLRP3 Protein Inhibitors Clinical Trial Pipeline Appears [globenewswire.com]
- 4. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NP3-146 - Wikipedia [en.wikipedia.org]
- 7. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]
- 10. Dapansutrile - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]
- 13. Inzomelid | ALZFORUM [alzforum.org]
- 14. Inzomelid completes Phase I studies | Forbion [forbion.com]
- 15. dapansutrile | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. Emlenoflast (MCC7840, Inzomelid, IZD174) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Frontiers | OLT1177 (Dapansutrile), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis [frontiersin.org]
A Comparative Efficacy Analysis of NP3-146 Sodium and Dapansutrile in NLRP3 Inflammasome Inhibition
For Immediate Release
A detailed comparison of two selective NLRP3 inflammasome inhibitors, NP3-146 sodium and Dapansutrile, reveals distinct profiles of preclinical and clinical evidence. While both molecules show promise in targeting the NLRP3 pathway, a key driver of inflammation in numerous diseases, the extent of their evaluation in vivo and in clinical settings varies significantly.
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing the available quantitative data, experimental methodologies, and mechanisms of action for this compound and Dapansutrile.
At a Glance: Comparative Profile
| Feature | This compound | Dapansutrile |
| Target | NLRP3 Inflammasome | NLRP3 Inflammasome |
| Mechanism of Action | Binds to the NACHT domain of NLRP3, locking it in an inactive state. | Selectively inhibits NLRP3 inflammasome assembly and activation. |
| In Vitro Efficacy | Potent inhibitor of IL-1β release with an IC50 of 0.171 μM in LPS/Nigericin-stimulated bone marrow-derived macrophages (BMDMs).[1][2] | Reduces IL-1β secretion by 60% and IL-18 secretion by 70% in human monocyte-derived macrophages. |
| In Vivo Efficacy | Data not publicly available. | Demonstrated efficacy in reducing joint inflammation in a mouse model of monosodium urate (MSU) crystal-induced gout.[3] |
| Clinical Development | No publicly available clinical trial data. | Phase 2 clinical trials have shown a satisfactory safety profile and efficacy in reducing joint pain in patients with acute gout flares.[2][3][4] |
Introduction to NLRP3 Inflammasome Inhibitors
The NLRP3 inflammasome is a key component of the innate immune system. Its activation by a wide range of stimuli, including pathogens and endogenous danger signals, leads to the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders, including gout, rheumatoid arthritis, neurodegenerative diseases, and cardiovascular conditions. Consequently, the development of selective NLRP3 inhibitors like this compound and Dapansutrile represents a promising therapeutic strategy.
This compound: A Potent In Vitro Inhibitor
This compound, the salt form of NP3-146 (also known as NLRP3-IN-5), is a potent and selective inhibitor of the NLRP3 inflammasome.[1][2][5]
Mechanism of Action
Structural studies have provided detailed insights into the mechanism of action of NP3-146. It directly binds to the NACHT domain of the NLRP3 protein, a crucial component for its ATPase activity and subsequent oligomerization. By binding to this domain, NP3-146 locks NLRP3 in an inactive conformation, thereby preventing the assembly of the inflammasome complex.[6][7]
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity in cellular assays. In lipopolysaccharide (LPS) and nigericin-stimulated bone marrow-derived macrophages (BMDMs), this compound inhibited the release of IL-1β with an IC50 value of 0.171 μM.[1][2] This indicates its ability to effectively suppress NLRP3-mediated inflammation at the cellular level.
In Vivo Efficacy
As of the date of this publication, there is no publicly available data on the in vivo efficacy of this compound in animal models of disease. Further preclinical studies are required to establish its therapeutic potential in a physiological context.
Dapansutrile: A Clinically Evaluated NLRP3 Inhibitor
Dapansutrile (also known as OLT1177) is an orally available, selective inhibitor of the NLRP3 inflammasome that has undergone evaluation in both preclinical models and human clinical trials.[3]
Mechanism of Action
Dapansutrile acts by selectively inhibiting the assembly and activation of the NLRP3 inflammasome. This, in turn, blocks the downstream processing and release of the pro-inflammatory cytokines IL-1β and IL-18.[8]
In Vitro Efficacy
In in vitro studies using human monocyte-derived macrophages, Dapansutrile has been shown to reduce the secretion of IL-1β by 60% and IL-18 by 70%.
In Vivo Efficacy in a Gout Model
Dapansutrile has demonstrated significant efficacy in a mouse model of monosodium urate (MSU) crystal-induced gout. Oral administration of Dapansutrile reduced joint inflammation in this model, providing a strong rationale for its clinical development in gout.[3]
Clinical Efficacy in Gout Flares
Dapansutrile has been evaluated in Phase 2a clinical trials for the treatment of acute gout flares. The studies have shown that oral Dapansutrile has a satisfactory safety profile and is effective in reducing target joint pain.[2][3][4]
Summary of Phase 2a Clinical Trial Results for Dapansutrile in Acute Gout Flares: [2]
| Dose | Mean Pain Reduction at Day 3 | Mean Pain Reduction at Day 7 |
| 100 mg/day | 52.4% | 82.1% |
| 300 mg/day | 68.4% | 84.2% |
| 1000 mg/day | 55.8% | 68.9% |
| 2000 mg/day | 57.6% | 83.9% |
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation
A common in vitro method to assess the efficacy of NLRP3 inhibitors involves the use of bone marrow-derived macrophages (BMDMs) or human monocytic cell lines like THP-1.
General Protocol:
-
Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-incubated with the test compound (e.g., this compound or Dapansutrile) at various concentrations for a specified time (e.g., 1 hour).
-
Activation (Signal 2): The NLRP3 inflammasome is activated with a second stimulus such as nigericin (B1684572) (e.g., 10 µM for 1 hour) or ATP (e.g., 5 mM for 30 minutes).
-
Analysis: The cell culture supernatant is collected to measure the levels of secreted IL-1β and IL-18 using ELISA. Cell lysates can be used to analyze the cleavage of caspase-1 by Western blot.
In Vivo Monosodium Urate (MSU) Crystal-Induced Gout Model
This animal model is widely used to study the inflammatory processes of gout and to evaluate the efficacy of anti-inflammatory drugs.
General Protocol:
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Gout: A sterile suspension of MSU crystals (e.g., 1 mg in 20 µL of PBS) is injected into the intra-articular space of the ankle or into an air pouch created on the back of the mouse.
-
Drug Administration: The test compound (e.g., Dapansutrile) is administered orally or via intraperitoneal injection at various doses before or after the MSU crystal injection.
-
Assessment of Inflammation:
-
Joint Swelling: Ankle thickness is measured using a caliper at different time points.
-
Histological Analysis: Joint tissues are collected for histological examination to assess inflammatory cell infiltration.
-
Cytokine Measurement: Peritoneal lavage fluid or tissue homogenates are collected to measure the levels of IL-1β and other inflammatory markers by ELISA.
-
Conclusion
Both this compound and Dapansutrile are selective inhibitors of the NLRP3 inflammasome with distinct but promising profiles. This compound exhibits high potency in vitro, and its well-defined interaction with the NLRP3 protein provides a strong basis for its mechanism of action. However, the lack of publicly available in vivo data currently limits a comprehensive assessment of its therapeutic potential.
In contrast, Dapansutrile has not only demonstrated in vitro and in vivo efficacy in relevant disease models but has also shown a favorable safety and efficacy profile in Phase 2 clinical trials for acute gout flares. This extensive evaluation provides a solid foundation for its continued development as a potential oral therapy for NLRP3-mediated inflammatory diseases.
Further research, particularly in vivo studies for this compound, is necessary to enable a more direct and comprehensive comparison of the efficacy of these two promising NLRP3 inhibitors.
References
- 1. ML345 is a potent and selective NLRP3 inflammasome inhibitor with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A novel NLRP3 inhibitor as a therapeutic agent against monosodium urate-induced gout [frontiersin.org]
- 5. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Z1456467176 alleviates gouty arthritis by allosterically modulating P2X7R to inhibit NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of NP3-146 Sodium's Inflammasome Cross-reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological inhibitor is paramount. This guide provides a comparative analysis of NP3-146 sodium, a known NLRP3 inflammasome inhibitor, and its potential cross-reactivity with other inflammasome complexes. While specific quantitative data on the cross-reactivity of this compound against other inflammasomes is not extensively available in public literature, this guide will use the well-characterized and highly selective NLRP3 inhibitor, MCC950, as a benchmark to illustrate a selective inhibition profile and the experimental methodologies employed for such assessments.
This compound: A Potent NLRP3 Inflammasome Inhibitor
This compound is an experimental drug that has been identified as a potent inhibitor of the NLRP3 inflammasome[1]. Its mechanism of action involves directly binding to the NACHT domain of the NLRP3 protein, thereby locking it in an inactive conformation and preventing the assembly of the inflammasome complex[2][3]. The inhibitory potency of this compound against the NLRP3 inflammasome has been quantified, with a reported half-maximal inhibitory concentration (IC50) of 0.171 μM for IL-1β release in lipopolysaccharide (LPS) and nigericin-stimulated bone marrow-derived macrophages (BMDMs)[1]. The direct interaction between NP3-146 and the NLRP3 NACHT domain has been confirmed by crystallographic studies[2][3][4].
Assessing Inflammasome Inhibitor Selectivity
The characterization of a selective inflammasome inhibitor requires rigorous testing against a panel of other known inflammasome complexes to ensure on-target activity and minimize off-target effects. The most common inflammasomes used for selectivity profiling against NLRP3 inhibitors are NLRP1, NLRC4, and AIM2, due to their distinct activation mechanisms.
Experimental Protocols for Determining Inflammasome Selectivity
The standard method for assessing the selectivity of an inflammasome inhibitor involves a cell-based assay where specific inflammasomes are activated in the presence and absence of the inhibitor. The readout is typically the measurement of downstream cytokine release, most commonly IL-1β, via an enzyme-linked immunosorbent assay (ELISA).
1. Cell Culture and Priming:
-
Murine bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Cells are primed with lipopolysaccharide (LPS) to upregulate the expression of pro-IL-1β and NLRP3.
2. Inhibitor Treatment:
-
Primed cells are pre-incubated with a range of concentrations of the test inhibitor (e.g., this compound) before the addition of the inflammasome activator.
3. Inflammasome Activation:
-
Specific agonists are used to activate each inflammasome:
-
NLRP3: ATP or Nigericin
-
NLRP1: Anthrax Lethal Toxin
-
NLRC4: Salmonella typhimurium infection or transfected flagellin
-
AIM2: Transfected poly(dA:dT)
-
4. Measurement of IL-1β Release:
-
Cell culture supernatants are collected, and the concentration of mature IL-1β is quantified using ELISA.
5. Data Analysis:
-
The IC50 values are calculated from the dose-response curves for each inflammasome, representing the concentration of the inhibitor required to reduce IL-1β release by 50%.
Comparative Data: MCC950 as a Benchmark for Selectivity
As specific cross-reactivity data for this compound is not publicly available, the following table presents the selectivity profile of MCC950, a structurally related and extensively studied selective NLRP3 inhibitor. This data serves as a reference for the expected performance of a highly selective NLRP3-targeting compound.
| Inflammasome | Activator(s) | MCC950 IC50 (µM) | Selectivity vs. NLRP3 |
| NLRP3 | LPS + Nigericin/ATP | ~0.008 | - |
| NLRP1 | Anthrax Lethal Toxin | >10 | >1250-fold |
| NLRC4 | S. typhimurium | >10 | >1250-fold |
| AIM2 | Poly(dA:dT) | >10 | >1250-fold |
Data is compiled from publicly available literature on MCC950.
Visualizing the Workflow and Pathways
To further elucidate the experimental process and the targeted biological pathway, the following diagrams are provided.
Conclusion
This compound is a confirmed, potent inhibitor of the NLRP3 inflammasome that functions through direct binding to the NACHT domain. While its selectivity profile across other inflammasome subtypes has not been extensively documented in publicly available research, the established methodologies for determining inhibitor specificity provide a clear path for such an evaluation. The highly selective profile of the related compound, MCC950, serves as a crucial benchmark for the development and characterization of new NLRP3-targeted therapeutics. Further studies are warranted to fully elucidate the cross-reactivity profile of this compound to better understand its therapeutic potential and on-target specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating Inflammasome Inhibition: A Comparative Guide to NP3-146 and a Correction on its Biological Target
For Immediate Release
A critical clarification for researchers, scientists, and drug development professionals: NP3-146 is a selective inhibitor of the NLRP3 inflammasome, a key mediator of inflammation, and not a modulator of sodium channels. This guide corrects this common misconception and provides a comprehensive comparison of NP3-146 with other selective NLRP3 inhibitors, supported by experimental data and detailed protocols.
The initial interest in NP3-146's "sodium specificity and selectivity" stems from a misunderstanding of its mechanism of action. The concept of ion selectivity is central to ion channel blockers but is not applicable to NP3-146. This molecule exerts its effects by directly targeting the NACHT domain of the NLRP3 protein, preventing the assembly and activation of the inflammasome complex.[1][2]
The NLRP3 Inflammasome: A Central Player in Inflammation
The NLRP3 inflammasome is a multi-protein complex within the innate immune system that responds to a wide range of danger signals, including pathogens and cellular stress.[3][4] Its activation is a two-step process: a "priming" signal that upregulates the expression of NLRP3 components, followed by an "activation" signal that triggers the assembly of the inflammasome.[4][5] Once assembled, the NLRP3 inflammasome activates caspase-1, which in turn cleaves the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature, active forms.[3][6] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including autoinflammatory syndromes, type 2 diabetes, and neurodegenerative disorders.[7][8]
Comparative Analysis of NLRP3 Inflammasome Inhibitors
NP3-146 belongs to a class of diarylsulfonylurea-containing compounds, similar to the well-characterized inhibitor MCC950.[2][9] These inhibitors are prized for their high potency and selectivity for the NLRP3 inflammasome over other inflammasome complexes like AIM2 and NLRC4.[8][10]
| Inhibitor | Target | IC50 (NLRP3) | Selectivity Profile |
| NP3-146 | NLRP3 NACHT Domain | ~20 nM (IL-1β release)[9] | Selective for NLRP3.[2] |
| MCC950 | NLRP3 NACHT Domain | ~8 nM (IL-1β release)[11] | Highly selective for NLRP3 over AIM2, NLRC4, and NLRP1 inflammasomes.[8][12] |
| CY-09 | NLRP3 NACHT Domain (ATP-binding site) | 1-10 µM (dose-dependent inhibition of IL-1β secretion)[13] | Selective for NLRP3; no effect on NLRP1, NLRC4, RIG-I, or NOD2.[14] |
Table 1: Quantitative Comparison of NLRP3 Inflammasome Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) and selectivity profiles of NP3-146 and other well-characterized NLRP3 inhibitors.
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes the standard method for assessing the efficacy of an NLRP3 inhibitor in vitro using bone marrow-derived macrophages (BMDMs).[15][16]
1. Cell Culture and Differentiation:
- Isolate bone marrow cells from mice and culture them in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929-cell conditioned medium (as a source of M-CSF) for 7 days to differentiate them into macrophages.[16]
2. Priming (Signal 1):
- Seed the differentiated BMDMs in a 96-well plate.
- Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[11][16]
3. Inhibitor Treatment:
- After priming, wash the cells and add fresh media containing various concentrations of the test inhibitor (e.g., NP3-146) or a vehicle control (e.g., DMSO).
- Incubate for 30-60 minutes.[11]
4. Activation (Signal 2):
- Activate the NLRP3 inflammasome by adding a second stimulus, such as 5 mM ATP for 45-60 minutes or 10 µM nigericin (B1684572) for 1-2 hours.[17][18]
5. Measurement of IL-1β Release:
- Collect the cell culture supernatants.
- Quantify the concentration of mature IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.
6. Data Analysis:
- Normalize the IL-1β concentrations to the vehicle-treated control.
- Plot the normalized IL-1β concentration against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Selectivity Assay
To determine the selectivity of an inhibitor for the NLRP3 inflammasome, similar activation assays are performed for other inflammasomes.[5]
-
AIM2 Inflammasome: Transfect primed cells with poly(dA:dT).
-
NLRC4 Inflammasome: Infect primed cells with Salmonella typhimurium or transfect with flagellin.
The effect of the inhibitor on IL-1β release is then measured under these conditions. A selective NLRP3 inhibitor will not significantly inhibit cytokine release when other inflammasomes are activated.[5]
Visualizing the Pathway and Experimental Workflow
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by NP3-146.
Caption: Experimental workflow for evaluating NLRP3 inflammasome inhibitors in vitro.
References
- 1. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
Comparative Analysis of NP3-146 and JC2-11: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two inflammasome inhibitors: NP3-146 and JC2-11. This document summarizes their mechanisms of action, presents available quantitative data from experimental studies, outlines detailed experimental protocols, and visualizes key pathways and workflows.
Executive Summary
NP3-146 is a potent and specific inhibitor of the NLRP3 inflammasome, acting directly on the NACHT domain to prevent its activation. In contrast, JC2-11 is a broader-spectrum inflammasome inhibitor, affecting not only NLRP3 but also NLRC4 and AIM2 inflammasomes. Its mechanism is multi-faceted, involving the inhibition of the inflammasome priming step, reduction of mitochondrial reactive oxygen species (ROS), and direct inhibition of caspase-1 activity. This guide provides a direct comparison of their known characteristics and the experimental methodologies used to evaluate their function.
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the available quantitative data for NP3-146 and the observed effects of JC2-11 at tested concentrations. A direct comparison of IC50 values for NLRP3 inhibition is challenging due to the different inhibitory profiles and the nature of the available data for JC2-11.
Table 1: Quantitative Data for NP3-146 Inhibition of NLRP3 Inflammasome
| Parameter | Value | Cell Type | Activation Method |
| IC50 (IL-1β Release) | 0.171 µM | Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin |
Table 2: Observed Effects of JC2-11 on Inflammasome Activity
| Target Inflammasome | Effect | Concentration | Cell Type | Activation Method |
| NLRP3 | Inhibition of IL-1β secretion and caspase-1 cleavage | 10-20 µM | BMDMs | LPS + Nigericin/MSU |
| NLRC4 | Inhibition of IL-1β secretion | 10-20 µM | BMDMs | LPS + Flagellin |
| AIM2 | Inhibition of IL-1β secretion | 10-20 µM | BMDMs | LPS + dsDNA |
| Non-canonical | Inhibition of IL-1β secretion and caspase-1 cleavage | 10-20 µM | BMDMs | Transfected LPS |
Mechanism of Action
The fundamental difference between NP3-146 and JC2-11 lies in their mechanism of action and specificity.
NP3-146: A Specific NLRP3 Inhibitor
NP3-146, an experimental drug also known as NLRP3-IN-5, functions as a direct and specific inhibitor of the NLRP3 inflammasome[1]. Its mechanism involves locking the NACHT domain of the NLRP3 protein, which is crucial for its activation and the subsequent assembly of the inflammasome complex. This action prevents the release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18)[1].
dot
Caption: Mechanism of NP3-146 as a direct NLRP3 inhibitor.
JC2-11: A Broad-Spectrum Inflammasome Inhibitor
JC2-11 is a synthetic compound derived from a chalcone (B49325) structure and acts as a pan-inflammasome inhibitor[2]. Its inhibitory action is not confined to a single inflammasome but extends to NLRP3, NLRC4, and AIM2, as well as the non-canonical inflammasome pathway[2]. The mechanism of JC2-11 is multi-pronged:
-
Inhibition of Priming: JC2-11 can block the expression of inflammasome components during the initial priming step[2].
-
Reduction of Mitochondrial ROS: It interrupts the production of mitochondrial reactive oxygen species (ROS), a common trigger for NLRP3 activation[2].
-
Inhibition of Caspase-1 Activity: JC2-11 directly inhibits the enzymatic activity of caspase-1, a central effector molecule in the inflammasome pathway[2].
dot
Caption: Multi-faceted mechanism of JC2-11 as a pan-inflammasome inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for assessing the inhibitory activity of NP3-146 and JC2-11.
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay for NP3-146
This protocol is designed to determine the IC50 value of NP3-146 on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
-
Cell Culture:
-
Culture BMDMs in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Priming (Signal 1):
-
Prime the BMDMs with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of NP3-146 in culture medium.
-
After priming, replace the medium with fresh medium containing the different concentrations of NP3-146 and incubate for 30 minutes.
-
-
Activation (Signal 2):
-
Add 5 µM Nigericin to each well to activate the NLRP3 inflammasome.
-
Incubate for 1 hour.
-
-
Quantification of IL-1β Release:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of NP3-146 relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
dot
Caption: Experimental workflow for NP3-146 IC50 determination.
Protocol 2: In Vitro Pan-Inflammasome Inhibition Assay for JC2-11
This protocol, adapted from Lee et al. (2022), is used to assess the broad-spectrum inhibitory effects of JC2-11 on various inflammasomes in BMDMs.[2]
-
Cell Culture:
-
Culture BMDMs as described in Protocol 1.
-
Seed cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere.
-
-
Priming (Signal 1):
-
Prime the BMDMs with 100 ng/mL LPS for 3 hours.
-
-
Inhibitor and Activator Treatment:
-
Following priming, treat the cells with JC2-11 (10 or 20 µM) and the respective inflammasome activators simultaneously:
-
NLRP3: 5 µM Nigericin or 150 µg/mL Monosodium Urate (MSU) crystals for 1 hour.
-
NLRC4: 1 µg/mL Flagellin (transfected) for 6 hours.
-
AIM2: 1 µg/mL poly(dA:dT) (dsDNA) (transfected) for 6 hours.
-
Non-canonical: 1 µg/mL LPS (transfected) for 16 hours.
-
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants and cell lysates.
-
IL-1β Secretion: Measure IL-1β concentration in the supernatants using ELISA.
-
Caspase-1 and GSDMD Cleavage: Analyze cell lysates and supernatants by Western blot for cleaved caspase-1 (p20) and the N-terminal fragment of Gasdermin D (GSDMD-N).
-
LDH Release: Measure lactate (B86563) dehydrogenase (LDH) release in the supernatants as an indicator of pyroptosis.
-
dot
Caption: Experimental workflow for assessing JC2-11 pan-inflammasome inhibition.
Conclusion
NP3-146 and JC2-11 represent two distinct strategies for targeting inflammasome-driven inflammation. NP3-146 offers high potency and specificity for the NLRP3 inflammasome, making it a valuable tool for studying NLRP3-specific pathways and as a potential therapeutic for NLRP3-mediated diseases. JC2-11, with its broader inhibitory profile and multi-faceted mechanism, provides a different approach, potentially beneficial in conditions where multiple inflammasomes are implicated. The choice between these inhibitors will depend on the specific research question and the desired therapeutic outcome. The provided data and protocols serve as a foundation for researchers to design and interpret experiments aimed at further elucidating the roles of these and other inflammasome inhibitors in health and disease.
References
A Head-to-Head Comparison of Opposing NLRP3 Modulators: The Inhibitor NP3-146 and the Agonist BMS-986299
For Researchers, Scientists, and Drug Development Professionals
The NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation triggers a cascade of inflammatory responses, including the maturation and release of potent cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). Given its central role in inflammation, the NLRP3 pathway is a key target for therapeutic intervention in a wide range of diseases. Modulators of this pathway, however, are not all designed to suppress its activity. This guide provides a head-to-head comparison of two experimental compounds with diametrically opposed effects on the NLRP3 inflammasome: NP3-146, an inhibitor, and BMS-986299, an agonist. This comparative analysis will delve into their mechanisms of action, present key experimental data, and outline their distinct therapeutic applications.
Executive Summary
NP3-146 and BMS-986299 represent two distinct strategies for targeting the NLRP3 inflammasome. NP3-146 is a potent inhibitor designed to block NLRP3 activation and is being investigated for its potential in treating inflammatory diseases.[1][2] In contrast, BMS-986299 is a first-in-class agonist that activates the NLRP3 inflammasome to stimulate an immune response, with a primary focus on cancer immunotherapy.[3][4] This guide will illuminate these opposing functions through a detailed examination of their properties and the experimental evidence that defines them.
Comparative Data Overview
The following tables summarize the key characteristics and quantitative data for NP3-146 and BMS-986299, providing a clear, side-by-side comparison.
Table 1: General Characteristics and Mechanism of Action
| Feature | NP3-146 | BMS-986299 |
| Compound Type | Small molecule NLRP3 inflammasome inhibitor | Small molecule NLRP3 inflammasome agonist |
| Synonyms | NLRP3-IN-5 | - |
| Primary Target | NLRP3 | NLRP3 |
| Mechanism of Action | Locks the NACHT domain of NLRP3, preventing its activation and subsequent inflammasome assembly.[5][6] | Binds to and activates NLRP3, promoting inflammasome assembly and downstream signaling.[7] |
| Therapeutic Rationale | To reduce inflammation in NLRP3-driven diseases.[5] | To enhance anti-tumor immunity by stimulating an inflammatory response within the tumor microenvironment.[4][8] |
Table 2: Preclinical and Clinical Data
| Parameter | NP3-146 | BMS-986299 |
| Potency (In Vitro) | IC50: 0.171 µM for IL-1β release in LPS/Nigericin-stimulated Bone Marrow-Derived Macrophages (BMDMs).[5] | EC50: 1.28 µM.[3] |
| Key In Vitro Effects | - Significantly inhibits IL-1β release. - Reduces levels of cleaved Caspase-1 and cleaved IL-1β.[5] | - Upregulates NLRP3 expression. - Stimulates cardiomyocyte pyroptosis in vitro.[3] |
| Key In Vivo/Clinical Effects | Investigated for research in various inflammatory conditions.[2] | - Monotherapy: No significant antitumor activity observed.[9][10] - Combination Therapy (with nivolumab (B1139203) and ipilimumab): Showed an overall objective response rate of 10% in a Phase I study in patients with advanced solid tumors.[9][10] - Dose-dependent increases in serum IL-1β, G-CSF, and IL-6 at doses above 2000 µg.[11] |
| Development Stage | Preclinical/Research.[2] | Phase I clinical trials for advanced solid tumors.[9][10] |
Signaling Pathways and Mechanisms of Action
The opposing effects of NP3-146 and BMS-986299 on the NLRP3 inflammasome signaling pathway are visualized in the diagrams below.
Figure 1: NP3-146 Inhibition of the NLRP3 Inflammasome Pathway. This diagram illustrates how NP3-146 blocks the conformational change of NLRP3, thereby preventing its activation and the subsequent inflammatory cascade.
Figure 2: BMS-986299 Activation of the NLRP3 Inflammasome Pathway. This diagram shows how BMS-986299 directly activates NLRP3, initiating the downstream signaling that leads to an anti-tumor immune response.
Experimental Protocols
The characterization of NLRP3 modulators like NP3-146 and BMS-986299 relies on a set of key in vitro assays. Below are detailed methodologies for these experiments.
In Vitro IL-1β Release Assay in Bone Marrow-Derived Macrophages (BMDMs)
This assay is fundamental for assessing both the inhibitory activity of compounds like NP3-146 and the activating potential of compounds like BMS-986299.
-
Objective: To quantify the amount of mature IL-1β released from macrophages following NLRP3 inflammasome activation or inhibition.
-
Methodology:
-
Cell Culture: Bone marrow cells are harvested from the femurs and tibias of mice and differentiated into BMDMs by culturing for 7 days in DMEM supplemented with 10% FBS and 20 ng/mL M-CSF.
-
Priming (Signal 1): BMDMs are seeded in 96-well plates and primed with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.[12]
-
Compound Treatment:
-
For Inhibitors (e.g., NP3-146): Cells are pre-treated with various concentrations of the inhibitor (or vehicle control) for 1 hour.[12]
-
For Agonists (e.g., BMS-986299): The agonist is added at various concentrations.
-
-
NLRP3 Activation (Signal 2) (for inhibitor testing): The NLRP3 inflammasome is activated by adding a stimulus such as ATP (5 mM) for 30 minutes or Nigericin (5 µM) for 1 hour.[12]
-
Sample Collection: The cell culture supernatants are collected.
-
Analysis: The concentration of secreted IL-1β in the supernatants is quantified using a mouse IL-1β ELISA kit according to the manufacturer's instructions.
-
Figure 3: Experimental Workflow for In Vitro IL-1β Release Assay. A generalized workflow for assessing the effect of modulatory compounds on NLRP3-dependent IL-1β secretion.
Caspase-1 Cleavage Assay by Western Blot
This assay provides a direct measure of inflammasome activation by detecting the active form of caspase-1.
-
Objective: To detect the cleaved (active) p20 subunit of caspase-1 in cell supernatants and lysates.
-
Methodology:
-
Cell Culture and Treatment: BMDMs or other suitable cells (e.g., THP-1 monocytes) are cultured, primed, and treated with the test compound and activator as described in the IL-1β release assay.
-
Protein Extraction:
-
Supernatants: After treatment, supernatants are collected. Proteins may need to be concentrated using methods like trichloroacetic acid (TCA) precipitation.
-
Cell Lysates: Adherent cells are washed with ice-cold PBS and then lysed with RIPA buffer containing a protease inhibitor cocktail.
-
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford protein assay.
-
Sample Preparation for SDS-PAGE: A standardized amount of protein from lysates or a standardized volume of supernatant is mixed with Laemmli sample buffer and boiled.
-
Western Blot:
-
Electrophoresis: Proteins are separated by size using SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the cleaved p20 subunit of caspase-1. A loading control antibody (e.g., anti-β-actin) is used for cell lysates.
-
Detection: An HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate are used to visualize the protein bands.
-
-
Analysis: Band intensities are quantified using densitometry software. The caspase-1 p20 band intensity is normalized to the loading control for lysates.
-
Conclusion
The comparative analysis of NP3-146 and BMS-986299 underscores the dual therapeutic potential of targeting the NLRP3 inflammasome. While NP3-146 exemplifies the classical approach of inhibiting pro-inflammatory signaling for the treatment of inflammatory disorders, BMS-986299 showcases an innovative strategy of harnessing the inflammatory power of the NLRP3 pathway to combat cancer. For researchers in the field, understanding the distinct mechanisms and experimental profiles of such opposing modulators is crucial for the continued development of novel therapeutics that can precisely manipulate this pivotal inflammatory pathway for a variety of disease indications. The data and protocols presented in this guide offer a foundational resource for the evaluation of new and existing NLRP3-targeting compounds.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. NP3-146 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bms-986299 | C18H19N7O | CID 137498152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery and preclinical characterization of BMS-986299, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Phase I study of BMS-986299, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Illuminating the NLRP3 NACHT Domain: A Comparative Guide to NP3-146 and Other Novel Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of NP3-146 and other prominent inhibitors targeting the NACHT domain of the NLRP3 inflammasome. Designed for researchers, scientists, and drug development professionals, this document delves into the binding characteristics, experimental validation, and signaling pathways associated with these promising therapeutic agents.
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. The central NACHT domain of the NLRP3 protein, with its intrinsic ATPase activity, is essential for inflammasome assembly and activation, making it a prime target for therapeutic intervention.[1][2] NP3-146, a potent and selective NLRP3 inhibitor, has emerged as a significant tool for dissecting NLRP3 biology and as a lead compound for drug development.[3][4]
NP3-146: A Potent Ligand of the NLRP3 NACHT Domain
NP3-146 is an analog of the well-characterized NLRP3 inhibitor MCC950.[5] Extensive research, including X-ray crystallography, has unequivocally confirmed that NP3-146 directly binds to the NACHT domain of NLRP3.[3][5][6] This interaction occurs within a specific pocket formed by the four subdomains of the NACHT domain, acting as a molecular glue that locks the protein in an inactive conformation.[6][7] The binding site is situated near the Walker A and Walker B motifs, which are crucial for ATP binding and hydrolysis.[2][5] Specifically, the urea (B33335) group of NP3-146 forms a key polar contact with Alanine 228 (Ala228) of the Walker A motif, while other important interactions are established with Arginine 578 (Arg578) in helical domain 2 (HD2) and Arginine 351 (Arg351) in the nucleotide-binding domain (NBD).[2][6] By occupying this site, NP3-146 prevents the conformational changes necessary for NLRP3 oligomerization and subsequent inflammasome activation.[8]
Comparative Analysis of NACHT Domain Inhibitors
NP3-146 is part of a growing arsenal (B13267) of small molecules designed to inhibit the NLRP3 NACHT domain. The following table summarizes the binding affinities and inhibitory concentrations of NP3-146 and other notable inhibitors.
| Inhibitor | Target Domain | Binding Affinity (Kd) | Inhibitory Concentration (IC50) | Binding Mechanism |
| NP3-146 | NLRP3 NACHT | Not explicitly found | 0.171 µM (in BMDM)[3] | Direct, non-covalent binding to a pocket near Walker A/B motifs, locking NLRP3 in an inactive state.[6] |
| MCC950 | NLRP3 NACHT | 224 nM (to NLRP3∆LRR)[9] | 7.5 nM (in BMDM), 8.1 nM (in HMDM)[10] | Direct, reversible binding to the Walker B motif, inhibiting ATP hydrolysis.[9] |
| Oridonin | NLRP3 NACHT | ~52.5 nM (to GFP-NLRP3)[8][11] | 780.4 nM (in mouse macrophages)[12] | Covalent modification of Cysteine 279 in the NACHT domain, blocking NLRP3-NEK7 interaction.[4][8][11] |
| Dapansutrile (B1669814) (OLT1177) | NLRP3 NACHT | Not explicitly found | 1-100 nM (in mouse macrophages), 1 µM (in human macrophages)[13] | Inhibits NLRP3 ATPase activity and inflammasome oligomerization.[13][14][15] |
| Tranilast | NLRP3 NACHT | Not explicitly found | 10-15 µM[16] | Binds to the NACHT domain, abolishing NLRP3-NLRP3 interaction and oligomerization without affecting ATPase activity.[13] |
Experimental Confirmation of Target Engagement
The binding of NP3-146 and other inhibitors to the NLRP3 NACHT domain has been validated through a variety of sophisticated experimental techniques. The workflows for three key methods are outlined below.
Experimental Protocols
Surface Plasmon Resonance (SPR): [17][18][19][20][21]
-
Immobilization: Recombinant human NLRP3 NACHT domain is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Binding Analysis: A dilution series of the inhibitor (e.g., NP3-146) in running buffer is injected over the sensor surface at a constant flow rate.
-
Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is monitored in real-time to generate a sensorgram.
-
Regeneration: The sensor surface is regenerated between injections using a low pH buffer to remove the bound inhibitor.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Photoaffinity Labeling (PAL): [5][6][22][23][24]
-
Probe Synthesis: A photo-reactive analog of the inhibitor is synthesized, typically incorporating a benzophenone (B1666685) or diazirine moiety and a reporter tag (e.g., alkyne or biotin).
-
Cellular Treatment: Live cells or cell lysates are incubated with the photoaffinity probe to allow for target binding.
-
Photocrosslinking: The samples are irradiated with UV light of a specific wavelength to activate the photoreactive group, inducing a covalent bond with the target protein.
-
Enrichment and Identification: If a reporter tag is included, the covalently labeled proteins are enriched from the proteome. The labeled protein is then identified using techniques such as mass spectrometry.
Cellular Thermal Shift Assay (CETSA): [25][26][27][28][29]
-
Compound Treatment: Intact cells are treated with the inhibitor at various concentrations or a vehicle control for a defined period.
-
Thermal Challenge: The treated cells are lysed, and the lysates are heated to a range of temperatures in a thermal cycler.
-
Fractionation: The heated lysates are centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: The amount of soluble NLRP3 protein remaining at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the fraction of soluble NLRP3 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
NLRP3 Inflammasome Signaling and Inhibition
The activation of the NLRP3 inflammasome is a tightly regulated, multi-step process. NP3-146 and other NACHT domain inhibitors intervene at a critical juncture in this pathway, preventing the downstream inflammatory cascade.
References
- 1. scispace.com [scispace.com]
- 2. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal Structure of NLRP3 NACHT Domain With an Inhibitor Defines Mechanism of Inflammasome Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dapansutrile - Wikipedia [en.wikipedia.org]
- 15. Exploring the mechanism of action of dapansutrile in the treatment of gouty arthritis based on molecular docking and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 20. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [en.bio-protocol.org]
- 21. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. IU Indianapolis ScholarWorks :: Login [scholarworks.indianapolis.iu.edu]
- 24. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 29. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
NP3-146 Sodium: A Comparative Analysis of Efficacy in Primary Human Cells and Immortalized Cell Lines
A guide for researchers, scientists, and drug development professionals on the performance of the NLRP3 inhibitor NP3-146 sodium, with a comparative look at its potent analog, MCC950, in primary human immune cells versus the THP-1 cell line.
Introduction
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This compound is a selective inhibitor of the NLRP3 inflammasome, acting as a valuable tool for studying its role in disease and as a potential therapeutic agent.[1] This guide provides a comparative overview of the efficacy of this compound and its well-characterized analog, MCC950, in primary human cells and the commonly used THP-1 immortalized cell line. Understanding the nuances of inhibitor performance in these different cellular models is crucial for the accurate interpretation of experimental data and its translation to clinical applications.
Given the limited availability of direct comparative data for this compound, this guide will leverage data from its closely related and extensively studied parent compound, MCC950, to provide a comprehensive comparison. This approach is based on their structural and functional similarities as potent NLRP3 inhibitors.
Mechanism of Action and Signaling Pathway
This compound, an analog of MCC950, is a potent and selective inhibitor of the NLRP3 inflammasome.[1] Its mechanism of action involves direct binding to the NACHT domain of the NLRP3 protein. This interaction locks NLRP3 in an inactive conformation, preventing its ATP hydrolysis and subsequent oligomerization, which is a critical step for the assembly of the inflammasome complex. By inhibiting NLRP3 activation, NP3-146 and MCC950 block the downstream activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Comparative Efficacy: Primary Human Cells vs. THP-1 Cell Line
The potency of NLRP3 inhibitors can vary between primary human cells and immortalized cell lines due to inherent biological differences. Primary cells, being directly isolated from donors, are considered more physiologically relevant but can exhibit greater variability. In contrast, cell lines like THP-1 offer high reproducibility and are easier to manipulate, though they may not fully recapitulate the responses of primary cells.
The following tables summarize the half-maximal inhibitory concentration (IC50) of MCC950 for IL-1β release in primary human peripheral blood mononuclear cells (PBMCs) and the human monocytic THP-1 cell line.
Table 1: MCC950 Efficacy in Primary Human Cells
| Cell Type | Donor Type | IC50 (nM) for IL-1β Inhibition | Reference |
| PBMCs | Healthy Donor | 41.3 | [2] |
| PBMCs | Muckle-Wells Syndrome Patients | 70.4 | [2] |
Table 2: MCC950 Efficacy in THP-1 Cell Line
| Cell Differentiation | IC50 (nM) for IL-1β Inhibition | Reference |
| PMA-differentiated | 124 | [3] |
| PMA-differentiated | 4 | [4] |
The data reveals that MCC950 is a highly potent inhibitor in both primary human PBMCs and the THP-1 cell line, with IC50 values in the nanomolar range. Notably, there is a discrepancy in the reported IC50 values for THP-1 cells, which could be attributed to variations in experimental conditions such as cell density, PMA differentiation protocol, and the specific activators used. The IC50 values in primary human PBMCs are comparable to those observed in THP-1 cells, suggesting that THP-1 cells can be a reasonable surrogate for primary cells in screening for NLRP3 inhibitors, though validation in primary cells remains crucial.
Experimental Protocols
Accurate and reproducible assessment of NLRP3 inflammasome inhibition requires standardized experimental protocols. Below are representative methodologies for studying the efficacy of this compound in both primary human macrophages and the THP-1 cell line.
Caption: A typical experimental workflow for in vitro NLRP3 inhibition assays.
Protocol 1: Inhibition of IL-1β Release in Primary Human Macrophages
-
Isolation and Culture of Primary Human Monocytes:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify monocytes from PBMCs by positive selection using CD14 microbeads.
-
Culture monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and M-CSF to differentiate them into macrophages over 5-7 days.
-
-
NLRP3 Inflammasome Activation and Inhibition:
-
Seed differentiated macrophages in a 96-well plate.
-
Priming (Signal 1): Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound for 30-60 minutes.
-
Activation (Signal 2): Activate the NLRP3 inflammasome with a stimulus such as 10 µM nigericin or 5 mM ATP for 1-2 hours.
-
Measurement: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using an ELISA kit.
-
Protocol 2: Inhibition of IL-1β Release in THP-1 Cells
-
Cell Culture and Differentiation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin.
-
To differentiate into macrophage-like cells, treat the THP-1 cells with 50-100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
-
After differentiation, replace the PMA-containing medium with fresh medium and allow the cells to rest for 24 hours.
-
-
NLRP3 Inflammasome Activation and Inhibition:
-
Seed the differentiated THP-1 cells in a 96-well plate.
-
Priming (Signal 1): Prime the cells with 1 µg/mL of LPS for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound for 30-60 minutes.
-
Activation (Signal 2): Activate the NLRP3 inflammasome with a stimulus such as 10 µM nigericin or 5 mM ATP for 1-2 hours.
-
Measurement: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using an ELISA kit.
-
Conclusion
This compound and its analog MCC950 are highly potent inhibitors of the NLRP3 inflammasome in both primary human immune cells and the THP-1 cell line. While THP-1 cells provide a reproducible and convenient model for initial screening and mechanistic studies, the use of primary human cells is indispensable for validating the physiological relevance of the findings. The provided protocols offer a standardized framework for assessing the efficacy of NLRP3 inhibitors. Researchers should consider the inherent differences between these cell models when interpreting their data and designing their experimental pipelines for the development of novel anti-inflammatory therapeutics.
References
- 1. NP3-146 - Wikipedia [en.wikipedia.org]
- 2. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 3. Divergent functional outcomes of NLRP3 blockade downstream of multi-inflammasome activation: therapeutic implications for ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NP3-146 Sodium and Other NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NP3-146 sodium, a potent and selective NLRP3 inflammasome inhibitor, with other key alternatives. The information is compiled from published experimental data to assist in the evaluation and selection of appropriate tools for research and drug development in the context of inflammatory diseases.
Mechanism of Action: Targeting the Core of Inflammation
The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that plays a crucial role in the innate immune response. Its activation is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2). Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, leading to the activation of caspase-1. Active caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms, driving inflammatory responses. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory conditions, including autoimmune diseases, metabolic disorders, and neurodegenerative diseases like Alzheimer's.[1][2]
This compound, an analog of the well-characterized inhibitor MCC950, exerts its inhibitory effect by directly binding to the NACHT domain of the NLRP3 protein.[3][4] This interaction locks the inflammasome in an inactive state, preventing its assembly and subsequent downstream inflammatory signaling.[4] Other inhibitors discussed in this guide, such as MCC950, Dapansutrile, and CY-09, also target the NLRP3 protein directly, albeit with different binding affinities and potencies.[5][6][7]
Quantitative Performance Data
The following table summarizes the in vitro potency of this compound and other selected NLRP3 inflammasome inhibitors, as determined by their half-maximal inhibitory concentration (IC50) for IL-1β release in cellular assays. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions may yield slightly different results.
| Inhibitor | Cell Type | IC50 (IL-1β Release) | Reference |
| This compound | Mouse BMDMs | 0.171 µM | [4] |
| MCC950 | Mouse BMDMs | 7.5 nM | [1] |
| MCC950 | Human MDMs | 8.1 nM | [1] |
| Dapansutrile (OLT1177) | Human Monocytes | ~1 µM | [5] |
| CY-09 | Mouse BMDMs | ~6 µM | [8] |
| Nlrp3-IN-21 | Mouse BMDMs | ~0.47 µM | [8] |
BMDMs: Bone Marrow-Derived Macrophages; MDMs: Monocyte-Derived Macrophages
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate evaluation of NLRP3 inflammasome inhibitors. Below are detailed methodologies for key in vitro experiments.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the canonical two-signal activation of the NLRP3 inflammasome in mouse BMDMs and its inhibition by a test compound.
1. Isolation and Culture of BMDMs:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL of macrophage colony-stimulating factor (M-CSF) for 6-7 days to differentiate them into macrophages.
2. Priming (Signal 1):
-
Seed the differentiated BMDMs into 96-well plates at a density of 5 x 10^5 cells/well.
-
Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
3. Inhibitor Treatment:
-
After priming, replace the medium with fresh serum-free medium.
-
Add the NLRP3 inhibitor (e.g., this compound) at various concentrations and incubate for 30-60 minutes. A vehicle control (e.g., DMSO) should be run in parallel.
4. Activation (Signal 2):
-
Stimulate the NLRP3 inflammasome by adding an activator such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.
5. Measurement of IL-1β Release:
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
6. Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
ASC Speck Visualization by Immunofluorescence
This assay provides a visual confirmation of the inhibition of inflammasome assembly by preventing the formation of the ASC speck, a hallmark of NLRP3 activation.
1. Cell Preparation and Treatment:
-
Culture BMDMs on glass coverslips in a multi-well plate.
-
Prime the cells and treat them with the inhibitor and NLRP3 activator as described in the protocol above.
2. Immunostaining:
-
Fix the cells with 4% paraformaldehyde and permeabilize them with a detergent-based buffer (e.g., 0.1% Triton X-100).
-
Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Incubate the cells with a primary antibody against ASC overnight at 4°C.
-
After washing, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
3. Imaging and Quantification:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of cells containing ASC specks (large, perinuclear aggregates of ASC) in the presence and absence of the inhibitor.
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Canonical NLRP3 inflammasome activation and inhibition by this compound.
Caption: Experimental workflow for evaluating NLRP3 inflammasome inhibitors in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for NP3-146 Sodium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of NP3-146 sodium, a substance classified as non-hazardous. Adherence to these procedures will ensure the safety of laboratory personnel and the protection of the environment, fostering a culture of safety and responsibility.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. While this compound is not classified as a hazardous substance, general laboratory safety protocols should always be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
Engineering Controls:
-
Work in a well-ventilated area. For procedures with the potential for aerosolization, a chemical fume hood is recommended.
-
Ensure that eyewash stations and safety showers are readily accessible.
Hazard Identification and Data Summary
According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound is not considered a hazardous substance or mixture.[1] However, it is crucial to manage its disposal in a manner that is consistent with best practices for all laboratory chemicals.
| Chemical Information | Data | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 1995068-96-6 | [1] |
| Molecular Formula | C₂₀H₂₇ClN₂NaO₅S | [1] |
| Molecular Weight | 465.95 g/mol | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| First Aid Measures | Eye contact: Flush with water. Skin contact: Rinse with water. Inhalation: Move to fresh air. Ingestion: Wash out mouth with water. | [1] |
| Fire Fighting Measures | Use water spray, dry chemical, foam, or carbon dioxide. | [1] |
Experimental Protocols: Disposal Procedures
The proper disposal route for this compound depends on whether it is in solid or liquid (solubilized) form. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local regulations.
Disposal of Solid this compound Waste
For uncontaminated, solid this compound that is no longer needed:
-
Segregation: Ensure the solid waste is not mixed with any hazardous materials. Combining non-hazardous with hazardous waste necessitates treating the entire mixture as hazardous.
-
Containerization: Place the solid this compound in a clearly labeled, sealed, and non-leaking container.
-
Labeling: The label should clearly identify the contents as "this compound (Non-Hazardous Waste)" and include the quantity and date of disposal.
-
Disposal: Dispose of the container in the regular laboratory trash, unless otherwise directed by your institution's EHS guidelines. Do not place chemical containers in common area trash bins.
Disposal of Liquid this compound Waste (Solutions)
For solutions containing this compound:
-
Confirmation of Non-Hazardous Nature: Verify that the solvent used to dissolve the this compound is also non-hazardous and permissible for drain disposal according to your local regulations and institutional policies.
-
Neutralization (if applicable): If the solution is acidic or basic, neutralize it to a pH between 6.0 and 9.0.
-
Dilution: Dilute the solution with a copious amount of water (at least 20 parts water to 1 part solution).
-
Drain Disposal: Slowly pour the diluted solution down the sanitary sewer drain, followed by a continuous stream of cold water for several minutes to ensure it is thoroughly flushed from the plumbing system.
Important Note: Never dispose of any chemical waste down the drain without prior approval from your institution's EHS department.
Disposal of Contaminated Materials
Materials such as gloves, weighing paper, and pipette tips that are contaminated with this compound but not with any hazardous substances can typically be disposed of in the regular laboratory trash. Ensure they are placed in a sealed bag or container to prevent any potential exposure.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
